molecular formula C6H14ClNO2 B2707845 (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride CAS No. 2219356-91-7

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2707845
CAS No.: 2219356-91-7
M. Wt: 167.63
InChI Key: MTVBYMFCVMTYER-GNVLWMSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chiral morpholine derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the morpholine ring are frequently explored for their diverse biological activities and are common structural motifs in drug discovery . Recent scientific investigations highlight the significant research value of similar morpholinoethyl-substituted heterocycles, which have been identified as key scaffolds in the development of novel therapeutic agents . For instance, research published in 2024 demonstrated that a morpholinoethyl-benzoimidazoimidazole compound exhibited potent and dose-dependent analgesic activity, functioning as a kappa-opioid receptor agonist . This suggests potential research applications for related morpholine derivatives in developing new pathways for pain management, particularly for neuropathic pain, without inducing tolerance upon repeated administration . The presence of both the morpholine ring and a basic amino group in the structure of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride makes it a valuable chiral building block or intermediate for synthesizing more complex molecules. Its hydrochloride salt form typically offers improved stability and solubility for research purposes. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S)-1-morpholin-2-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(8)6-4-7-2-3-9-6;/h5-8H,2-4H2,1H3;1H/t5-,6?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVBYMFCVMTYER-GNVLWMSISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCO1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CNCCO1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Unlocking the Therapeutic Potential of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structural motifs in a single chemical entity presents a compelling starting point for novel drug discovery campaigns. This technical guide delineates the therapeutic potential of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride, a molecule integrating the metabolically robust morpholine scaffold with a chiral amino alcohol functionality. While extensive research on this specific molecule is not yet prevalent, its constituent parts are well-established pharmacophores present in numerous clinically successful drugs.[1][2][3][4] This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating its therapeutic promise. We will explore the foundational chemistry, propose putative mechanisms of action, and detail a rigorous, multi-stage experimental workflow to systematically evaluate its efficacy and safety, thereby charting a course from initial hit-to-lead optimization to preclinical evaluation.

Introduction: The Strategic Integration of Privileged Scaffolds

The architecture of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl is a deliberate convergence of two structural components with proven utility in medicinal chemistry: the morpholine ring and a chiral 1,2-amino alcohol side chain. Understanding the individual contributions of these moieties is fundamental to appreciating the compound's potential.

The Morpholine Moiety: A Cornerstone of Modern Drug Design

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is widely regarded as a "privileged scaffold" in medicinal chemistry.[3] Its prevalence in approved pharmaceuticals stems from a unique combination of advantageous physicochemical properties:

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[1][2][4]

  • Aqueous Solubility: The ether oxygen and the basic nitrogen atom enhance aqueous solubility, a critical factor for drug formulation and bioavailability.[5]

  • Optimized Basicity: With a pKa of approximately 8.4, the morpholine nitrogen is less basic than corresponding piperidines, which can minimize off-target interactions with physiological amines.[3]

  • Synthetic Tractability: The morpholine ring is readily incorporated into molecules through various synthetic routes, making it an accessible building block for medicinal chemists.[3][6][7]

Numerous approved drugs across a wide range of therapeutic areas, including the anticancer agent gefitinib and the antibiotic linezolid, feature the morpholine moiety, underscoring its broad applicability in drug design.[8][9]

Chiral Amino Alcohols: Key to Stereospecific Interactions

Chiral amino alcohols are indispensable structural motifs in a vast array of biologically active molecules, including natural products and synthetic drugs.[10] The stereochemistry of these compounds is often paramount for their biological activity, as the specific three-dimensional arrangement of the hydroxyl and amino groups dictates their interactions with chiral biological targets like enzymes and receptors.[10][11] Enantiomerically pure amino alcohols are crucial building blocks in the synthesis of beta-blockers, antivirals, and anticancer agents.[10] The (1S) configuration of the ethan-1-ol side chain in the title compound suggests the potential for highly specific and potent interactions with its biological target.

(1S)-1-(Morpholin-2-yl)ethan-1-ol HCl: A Profile

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chiral molecule that presents as a white to off-white crystalline solid.[12] The hydrochloride salt form enhances its stability and aqueous solubility.[12]

Property Value Source
Molecular FormulaC6H14ClNO2Inferred from structure
Molecular Weight167.63 g/mol [13]
Chirality(1S) configurationInferred from name
AppearanceWhite to off-white crystalline solid[12]
SolubilitySoluble in water[12]

The combination of the morpholine ring and the chiral amino alcohol side chain suggests potential for this molecule to interact with a variety of biological targets, particularly those with well-defined, chiral binding pockets.

Postulated Therapeutic Arenas and Mechanisms of Action

Given the structural alerts present in (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl, we can hypothesize its potential utility in several therapeutic areas. The morpholine ring is a known pharmacophore in central nervous system (CNS) active compounds and oncology drugs, while chiral amino alcohols are prevalent in cardiovascular and antiviral medications.[1][2][10]

Central Nervous System Disorders

The morpholine moiety is known to improve blood-brain barrier permeability, a critical attribute for CNS-acting drugs.[4] Furthermore, many morpholine-containing compounds exhibit activity as anxiolytics and antidepressants.[1][2] The chiral amino alcohol portion of the molecule could facilitate specific interactions with neurotransmitter receptors or enzymes involved in neurological signaling pathways.

Hypothesized CNS Signaling Pathway Interaction

CNS_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Neurotransmitter_Release Neurotransmitter Release Receptor Neurotransmitter Receptor Neurotransmitter_Release->Receptor Neurotransmitter Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Neuronal_Response Altered Neuronal Response Signaling_Cascade->Neuronal_Response Compound (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl Compound->Receptor Modulation (Agonist/Antagonist)

Caption: Postulated modulation of a generic neurotransmitter receptor signaling pathway by the compound.

Oncology

The morpholine ring is a key component of several kinase inhibitors used in cancer therapy.[14] Kinases are a large family of enzymes that play a critical role in cell signaling and proliferation, and their dysregulation is a hallmark of many cancers. The chiral amino alcohol could form specific hydrogen bonds within the ATP-binding pocket of a target kinase, leading to potent and selective inhibition.

Infectious Diseases

Chiral amino alcohols are found in a number of antiviral drugs. The specific stereochemistry can be crucial for inhibiting viral enzymes such as proteases or reverse transcriptases. The morpholine moiety could enhance the pharmacokinetic properties of such an agent, leading to improved efficacy.

A Phased Approach to Therapeutic Potential Evaluation

A systematic and phased experimental approach is essential to rigorously evaluate the therapeutic potential of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl. The following sections outline a comprehensive workflow, from initial in vitro screening to in vivo proof-of-concept studies.

Drug Discovery and Development Workflow

Drug_Discovery_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: ADMET & Lead Optimization cluster_2 Phase 3: In Vivo Evaluation Target_Screening Broad Target Screening (Kinase, GPCR, Ion Channel Panels) Hit_Validation Hit Validation & Dose-Response (IC50/EC50 Determination) Target_Screening->Hit_Validation Mechanism_of_Action Mechanism of Action Studies (Enzymatic & Cellular Assays) Hit_Validation->Mechanism_of_Action ADMET In Vitro ADMET Profiling (Solubility, Permeability, Metabolic Stability) Mechanism_of_Action->ADMET SAR_Studies Structure-Activity Relationship (SAR) Studies ADMET->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Pharmacokinetics Pharmacokinetic (PK) Studies in Rodents Lead_Optimization->Pharmacokinetics Efficacy_Models In Vivo Efficacy Models (e.g., Xenograft, Disease Models) Pharmacokinetics->Efficacy_Models Preliminary_Toxicity Preliminary Toxicity Studies Efficacy_Models->Preliminary_Toxicity

Caption: A phased workflow for the discovery and preclinical development of the compound.

Phase 1: In Vitro Characterization and Target Identification

The initial phase of investigation will focus on broad-based screening to identify potential biological targets, followed by more focused assays to validate hits and elucidate the mechanism of action.

Objective: To identify the primary biological target(s) of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl in sterile, nuclease-free water.

  • Screening Panels: Submit the compound for screening against a broad panel of targets, including:

    • Kinase Panel: A panel of at least 400 human kinases.

    • GPCR Panel: A comprehensive panel of G-protein coupled receptors.

    • Ion Channel Panel: A panel of key human ion channels.

  • Assay Conditions: The screening will be performed at a single concentration (e.g., 10 µM) in duplicate.

  • Data Analysis: Identify targets where the compound exhibits significant inhibition or activation (e.g., >50% inhibition).

Objective: To confirm the activity of the compound against the identified "hits" and to determine its potency.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of the compound, typically from 100 µM to 1 nM.

  • Target-Specific Assays: Perform target-specific enzymatic or cellular assays for each validated hit.

  • Dose-Response Curves: Generate dose-response curves by plotting the percentage of inhibition or activation against the compound concentration.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each target.

Phase 2: ADMET Profiling and Lead Optimization

Once a primary target and mechanism of action have been established, the focus will shift to evaluating the drug-like properties of the molecule and, if necessary, initiating a lead optimization program.

Objective: To assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

Methodology:

  • Aqueous Solubility: Determine the thermodynamic solubility of the compound using a standardized shake-flask method.

  • Cell Permeability: Assess the permeability of the compound using a Caco-2 cell monolayer assay.

  • Metabolic Stability: Evaluate the metabolic stability of the compound in human liver microsomes.

  • CYP450 Inhibition: Determine the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.

  • Cytotoxicity: Assess the general cytotoxicity of the compound in a panel of human cell lines (e.g., HepG2).

ADMET Parameter Desired Outcome
Aqueous Solubility> 50 µM
Caco-2 Permeability (Papp)> 1 x 10^-6 cm/s
Metabolic Stability (t1/2 in HLM)> 30 min
CYP450 Inhibition (IC50)> 10 µM
Cytotoxicity (CC50)> 50 µM
Phase 3: In Vivo Evaluation

Promising candidates from the in vitro and ADMET profiling stages will advance to in vivo studies in animal models to assess their pharmacokinetic properties, efficacy, and preliminary safety.

Objective: To determine the pharmacokinetic profile of the compound in a rodent model (e.g., mouse or rat).

Methodology:

  • Dosing: Administer the compound to a cohort of animals via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion and Future Directions

(1S)-1-(Morpholin-2-yl)ethan-1-ol HCl represents a compelling starting point for a drug discovery program. Its constituent pharmacophores, the morpholine ring and a chiral amino alcohol, have a proven track record in clinically successful drugs.[1][2][3][4][10] The in-depth technical guide presented herein provides a robust and scientifically rigorous framework for the systematic evaluation of its therapeutic potential. Through a phased approach encompassing in vitro characterization, ADMET profiling, and in vivo studies, the true therapeutic value of this promising molecule can be unlocked. The insights gained from this comprehensive evaluation will not only determine the future development path for this specific compound but will also contribute to a deeper understanding of the synergistic interplay between these two privileged scaffolds in the design of next-generation therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021, November 22).
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery - Benchchem. (n.d.).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. (2025, June 8).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. (n.d.).
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.).
  • discovery and synthesis of chiral amino alcohols - Benchchem. (n.d.).
  • CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride - CymitQuimica. (n.d.).
  • 2-(Morpholin-2-yl)ethan-1-ol hydrochloride (CAS 857214-74-5) - Fluorochem. (n.d.).
  • Morpholine - Wikipedia. (n.d.).
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025, August 7).
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. (n.d.).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020, March 15).
  • Showing Compound Morpholine (FDB008207) - FooDB. (2010, April 8).

Sources

An In-depth Technical Guide to the pKa Values and Ionization States of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a fundamental physicochemical property that dictates its interaction with biological systems. The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to unionized forms of a molecule.[1][2][3] For a molecule like (1S)-1-(Morpholin-2-yl)ethan-1-ol, which possesses both a basic nitrogen within the morpholine ring and an acidic hydroxyl group, a thorough understanding of its pKa values is paramount for rational drug design and development.[4]

This guide will delve into the theoretical and practical aspects of determining the pKa values of (1S)-1-(Morpholin-2-yl)ethan-1-ol, explore its ionization states across a physiologically relevant pH range, and discuss the implications of these properties for its application in pharmaceutical research.

Molecular Structure and Functional Group Analysis

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chiral molecule featuring a morpholine ring substituted at the 2-position with a 1-hydroxyethyl group. The key ionizable functional groups are:

  • The Morpholine Nitrogen: The secondary amine within the morpholine ring is basic and will be protonated at low pH. The pKa of the conjugate acid of morpholine itself is approximately 8.36-8.49.[5][6] The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less basic than a simple cyclic amine like piperidine.[7][8]

  • The Hydroxyl Group: The secondary alcohol group is a very weak acid. The pKa of ethanol is approximately 15.9-16.[9][10][11][12] The substitution on the ethanol moiety in our target molecule is unlikely to drastically alter this value into a physiologically relevant range for deprotonation.

Based on this initial analysis, we can predict that the most significant ionization event for this molecule in a biological context will be the deprotonation of the protonated morpholine nitrogen.

Predicting pKa Values: A Hybrid Approach

While experimental determination is the gold standard, computational methods provide rapid and valuable initial estimates of pKa values.

A variety of software packages are available for in silico pKa prediction, employing algorithms based on large databases of experimentally determined pKa values and quantum mechanical calculations.[13][14][15][16][17] These tools analyze the electronic environment of each ionizable center to predict its pKa.

Predicted pKa Values for (1S)-1-(Morpholin-2-yl)ethan-1-ol:

Ionizable GroupPredicted pKa (approximate)Description
Morpholine Nitrogen (Conjugate Acid)8.0 - 9.0Deprotonation of the protonated amine
Hydroxyl Group15.0 - 16.0Deprotonation of the alcohol

Note: These are estimated values and should be confirmed experimentally.

The predicted pKa for the morpholine nitrogen is in line with the known pKa of morpholine, with minor variations expected due to the substituent. The hydroxyl group's pKa is well outside the physiological pH range, confirming it will remain protonated under normal biological conditions.

The electron-withdrawing inductive effect of the ether oxygen in the morpholine ring decreases the basicity of the nitrogen atom compared to a simple cycloalkane amine. This results in a lower pKa for its conjugate acid. The hydroxyethyl substituent will have a minor inductive effect on the morpholine nitrogen's pKa.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[4][18][19][20][21] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Objective: To experimentally determine the pKa of the morpholine nitrogen in (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl.

Materials:

  • (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 10 mM). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[18]

  • Initial Acidification: If necessary, add a small, known volume of 0.1 M HCl to ensure the morpholine nitrogen is fully protonated at the start of the titration.

  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin adding the 0.1 M NaOH solution in small, precise increments from the burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration until a sharp increase in pH is observed, indicating the equivalence point has been passed.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[21]

The titration curve will show a buffer region where the pH changes slowly upon the addition of base. The midpoint of this buffer region corresponds to the pKa of the morpholine nitrogen's conjugate acid.

Experimental Workflow: Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl in H2O prep2 Add KCl to maintain ionic strength prep1->prep2 prep3 Initial acidification with HCl (optional) prep2->prep3 titrate1 Add standardized NaOH in increments prep3->titrate1 titrate2 Monitor and record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. Volume of NaOH titrate2->analysis1 analysis2 Determine equivalence point (derivative plots) analysis1->analysis2 analysis3 Identify pKa at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination via potentiometric titration.

Ionization States and Species Distribution

With the experimentally confirmed pKa value for the morpholine nitrogen, we can predict the distribution of the different ionic species of (1S)-1-(Morpholin-2-yl)ethan-1-ol at any given pH using the Henderson-Hasselbalch equation.[1][22][23]

Equation: pH = pKa + log ([Base] / [Acid])

Where:

  • [Base] is the concentration of the deprotonated (neutral) morpholine form.

  • [Acid] is the concentration of the protonated (cationic) morpholine form.

Species Distribution at Different pH Values (assuming pKa ≈ 8.5):

pHPredominant SpeciesRationale
< 6.5Cationic (Protonated Morpholine)pH is significantly below the pKa, so the equilibrium favors the protonated form.
7.4 (Physiological pH)Cationic (Protonated Morpholine)At physiological pH, the molecule will be predominantly in its protonated, positively charged form.
8.550% Cationic, 50% NeutralAt a pH equal to the pKa, the concentrations of the protonated and deprotonated forms are equal.
> 10.5Neutral (Deprotonated Morpholine)pH is significantly above the pKa, favoring the neutral, deprotonated form.

Ionization Equilibrium of (1S)-1-(Morpholin-2-yl)ethan-1-ol

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_Form Cationic Species (Protonated Morpholine) Deprotonated_Form Neutral Species (Deprotonated Morpholine) Protonated_Form->Deprotonated_Form + OH- Deprotonated_Form->Protonated_Form + H+

Sources

Safety data sheet (SDS) highlights for (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: (1S)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride

Executive Summary

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a high-value chiral building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. As a secondary amine salt with a chiral alcohol moiety, it presents specific handling challenges related to hygroscopicity and stereochemical integrity.

This guide synthesizes critical safety data, handling protocols, and emergency response mechanisms. It is designed for researchers requiring a self-validating workflow for the safe manipulation of this compound in a drug discovery setting.

Chemical Identity & Physicochemical Properties

Precise identification is the first step in safety. While the generic CAS covers the racemic mixture, the (1S) enantiomer is a distinct entity in stereoselective synthesis.

Property Technical Detail
Chemical Name (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride
Common Synonyms (S)-α-Methyl-2-morpholinemethanol HCl; (1S)-1-(2-Morpholinyl)ethanol hydrochloride
CAS Number 857214-74-5 (Racemic/General); Note: Specific enantiomer CAS may vary by vendor (e.g., 2219356-88-2 for (1R) analog)
Molecular Formula C₆H₁₃NO₂[1][2][3][4][5][6] · HCl
Molecular Weight 167.63 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (DCM, Hexanes).
Hygroscopicity High. The HCl salt form avidly absorbs atmospheric moisture, leading to deliquescence.
Chiral Center Two centers possible; (1S) refers specifically to the ethanol side-chain configuration.

Hazard Identification (GHS Classification)

Based on the structural class of morpholine ethanol derivatives, this compound is classified as an Irritant . However, as a bioactive intermediate, it should be treated with high caution regarding potential unidentified toxicity.

Signal Word: WARNING

Hazard Class H-Code Hazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[7][8]
Skin Corrosion/Irritation H315 Causes skin irritation.[5][9]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[5][10]
STOT - Single Exposure H335 May cause respiratory irritation.

Key Risk Factor: The secondary amine function can form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., nitrites, nitrous acid). Strict segregation is required.

Safe Handling & Storage Protocol

The following workflow ensures operator safety and compound stability. The critical control point is moisture management due to the hygroscopic nature of the hydrochloride salt.

Workflow Diagram: Intake to Aliquoting

SafeHandling Receipt 1. Receipt & Inspection (Check Seal Integrity) Desiccate 2. Desiccation (24h @ RT in Desiccator) Receipt->Desiccate Remove Surface Moisture Weighing 3. Weighing (In Glove Box or Low-Humidity Hood) Desiccate->Weighing Minimize Exposure Solubilization 4. Solubilization (Water/DMSO) Weighing->Solubilization Immediate Dissolution Storage 5. Storage (-20°C, Argon Flush) Weighing->Storage Reseal & Freeze Solubilization->Storage Aliquot & Freeze

Figure 1: Standard Operating Procedure for handling hygroscopic chiral amine salts.

Detailed Protocol Steps:
  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (minimum thickness 0.11 mm). Double gloving recommended for prolonged handling.

    • Respiratory: N95 mask or powered air-purifying respirator (PAPR) if handling open powder outside a fume hood.

    • Eyes: Chemical safety goggles.

  • Environmental Controls:

    • Handle exclusively in a chemical fume hood with face velocity >0.5 m/s.

    • Humidity Control: Due to hygroscopicity, weighing should be performed quickly. For high-precision stereoselective reactions, weigh inside a glove box under nitrogen atmosphere.

  • Storage Conditions:

    • Temperature: -20°C (Long-term).

    • Atmosphere: Store under inert gas (Argon or Nitrogen). The amine moiety is sensitive to oxidation over long periods.

    • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and light degradation.

Emergency Response System

This decision tree provides immediate actions for exposure incidents. It is designed to be self-validating: if the symptom persists, the logic forces an escalation to medical intervention.

Diagram: Exposure Response Logic

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal ActionEye Rinse 15 min (Lifting Eyelids) Eye->ActionEye ActionSkin Wash with Soap/Water (Remove Contaminated Clothing) Skin->ActionSkin ActionInhal Move to Fresh Air (Support Breathing) Inhal->ActionInhal Check Symptoms Persist? ActionEye->Check ActionSkin->Check ActionInhal->Check Medical Seek Immediate Medical Attention Check->Medical Yes (Pain, Redness, Dyspnea) Monitor Monitor for 24h Check->Monitor No

Figure 2: Triage decision tree for acute exposure to morpholine derivatives.

Specific Antidotes/Treatments:

  • No specific antidote. Treatment is symptomatic and supportive.

  • Contraindication: Do NOT induce vomiting if swallowed, due to the corrosive potential of the hydrochloride acid component on the esophagus.

Scientific Context: Synthesis & Application

Understanding the "why" behind the molecule aids in risk assessment.

  • Mechanism of Action: The morpholine ring acts as a hydrogen bond acceptor, often mimicking the ribose ring in ATP-competitive kinase inhibitors. The (1S)-ethanol side chain provides a specific vector for hydrogen bonding within the enzyme pocket, enhancing selectivity over the racemic mixture.

  • Synthesis Route: Typically synthesized via the reduction of 1-(Morpholin-2-yl)ethan-1-one or through nucleophilic substitution on chiral epoxides.

  • Stability Note: As a hydrochloride salt, the compound is acidic in solution. Ensure compatibility with acid-sensitive protecting groups (e.g., Boc, TBS) during formulation or reaction planning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11870685, 2-(Morpholin-2-yl)ethanol hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Morpholine Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the stereoselective synthesis of (1S)-1-(morpholin-2-yl)ethan-1-ol hydrochloride . This chiral building block is a critical pharmacophore in the development of T-type calcium channel blockers, PI3K inhibitors, and other heterocyclic therapeutics.

To ensure high enantiomeric excess (ee) and diastereomeric purity, this protocol utilizes a Chiral Pool approach (starting from L-Serine derived precursors) coupled with a Corey-Bakshi-Shibata (CBS) asymmetric reduction . This method is superior to resolution of racemates, offering higher yields and scalability.

Executive Summary & Retrosynthetic Analysis

The synthesis targets the (1S) configuration at the exocyclic alcohol position. To maintain full stereocontrol, we fix the morpholine ring stereochemistry first (typically S if derived from L-Serine) and then set the alcohol stereocenter via reagent control.

Target Molecule: (1S)-1-((S)-morpholin-2-yl)ethan-1-ol HCl (Note: The protocol assumes the (S)-configuration for the morpholine ring to match the common L-Serine chiral pool. If the (R)-ring is required, substitute D-Serine precursors.)

Retrosynthetic Logic (Graphviz)

The strategy relies on the conversion of a chiral acid to a Weinreb amide, preventing over-alkylation during the Grignard step, followed by a catalyst-controlled reduction.

Retrosynthesis Target (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl (Target Salt) ProtectedAlcohol N-Boc-(1S)-1-(Morpholin-2-yl)ethanol (Chiral Intermediate) ProtectedAlcohol->Target Deprotection (HCl/Dioxane) Ketone N-Boc-2-Acetylmorpholine (Prochiral Ketone) Ketone->ProtectedAlcohol Asymmetric Reduction (CBS Catalyst) Weinreb N-Boc-Morpholine-Weinreb Amide (Activated Amide) Weinreb->Ketone Grignard Addition (MeMgBr) Start (S)-4-N-Boc-Morpholine-2-carboxylic Acid (Commercial/Chiral Pool) Start->Weinreb Amidation (EDCI/N,O-Dimethylhydroxylamine)

Caption: Retrosynthetic disconnection showing the pathway from the chiral acid precursor to the target salt via Weinreb amide and CBS reduction.

Experimental Protocols

Phase 1: Activation and Ketone Formation

Objective: Convert (S)-4-Boc-morpholine-2-carboxylic acid to the methyl ketone without racemization. Mechanism: Formation of the Weinreb amide (N-methoxy-N-methylamide) forms a stable chelated intermediate with the Grignard reagent, preventing the addition of a second equivalent of methylmagnesium bromide.

Step 1.1: Weinreb Amide Synthesis
  • Reagents:

    • (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 equiv)

    • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

    • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

    • HOBt (Hydroxybenzotriazole) (1.2 equiv)

    • N-Methylmorpholine (NMM) (3.0 equiv)

    • Solvent: Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve the carboxylic acid in DCM (10 mL/g) at 0°C under N₂.

    • Add NMM, followed by HOBt and EDCI. Stir for 15 min.

    • Add N,O-Dimethylhydroxylamine HCl.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (rapidly), water, and brine. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >85% (Colorless oil).

Step 1.2: Grignard Addition (Ketone Synthesis)
  • Reagents:

    • Weinreb Amide (from Step 1.1) (1.0 equiv)[1]

    • Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.5 equiv)

    • Solvent: THF (anhydrous)

  • Procedure:

    • Dissolve Weinreb amide in THF (10 mL/g) and cool to -78°C (acetone/dry ice bath). Critical: Low temperature prevents N-Boc attack.

    • Add MeMgBr dropwise over 30 minutes. Maintain internal temp < -65°C.

    • Stir at -78°C for 2 hours, then warm to 0°C over 1 hour.

    • Quench: Pour into cold sat. NH₄Cl solution.

    • Workup: Extract with EtOAc (3x). Dry over MgSO₄. Concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though crude is often sufficiently pure.

    • Product: (S)-tert-butyl 2-acetylmorpholine-4-carboxylate.

Phase 2: Stereoselective Reduction (The Critical Step)

Objective: Establish the (1S)-alcohol stereocenter. Rationale: Standard borohydride reduction yields a mixture of diastereomers (often 1:1 or 2:1). To achieve high (1S) selectivity, we employ the Corey-Bakshi-Shibata (CBS) reduction. Stereochemical Model: For most ketones, the (S)-CBS catalyst yields the (S)-alcohol (assuming the morpholine ring behaves as the "Large" group and methyl as the "Small" group in the transition state).

Step 2.1: CBS Reduction
  • Reagents:

    • Ketone (from Step 1.2) (1.0 equiv)[1]

    • (S)-Me-CBS (oxazaborolidine catalyst) (0.1 equiv / 10 mol%)

    • Borane-dimethylsulfide complex (BH₃·DMS) (0.6 - 1.0 equiv)

    • Solvent: THF (anhydrous)

  • Procedure:

    • Catalyst Prep: In a flame-dried flask under Argon, dissolve (S)-Me-CBS in THF. Adjust temp to 0°C.

    • Borane Addition: Add BH₃·DMS to the catalyst solution. Stir for 15 min.

    • Substrate Addition: Dissolve the Ketone in THF and add it slowly (via syringe pump over 1 hour) to the Catalyst/Borane mixture. Note: Slow addition maintains a low concentration of ketone, maximizing catalyst turnover vs. background uncatalyzed reduction.

    • Monitor by TLC/HPLC. Once complete (~2 hours), quench carefully with Methanol (gas evolution!).

    • Workup: Concentrate, redissolve in EtOAc, wash with 1M HCl (to remove catalyst boron), sat. NaHCO₃, and brine.

    • Purification: Silica gel chromatography. Separate any minor diastereomer here if ee is <98%.

    • Product: (S)-tert-butyl 2-((S)-1-hydroxyethyl)morpholine-4-carboxylate.

Phase 3: Global Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

Step 3.1: Acidolysis
  • Reagents:

    • Protected Alcohol (from Step 2.1)

    • 4M HCl in Dioxane (excess)

    • Solvent: Dioxane or MeOH (minimal)

  • Procedure:

    • Dissolve the intermediate in minimal Dioxane at 0°C.

    • Add 4M HCl/Dioxane (5-10 equiv).

    • Stir at RT for 2-4 hours. The product often precipitates as a white solid.

    • Isolation: Add diethyl ether to complete precipitation. Filter the solid under N₂ (hygroscopic). Wash with cold ether.

    • Drying: Vacuum dry over P₂O₅.

Quantitative Data Summary

ParameterSpecification / TargetNotes
Overall Yield 45 - 60%Calculated from starting acid.
Enantiomeric Excess (ee) > 98%Determined via Chiral HPLC (e.g., Chiralpak AD-H).
Diastereomeric Ratio (dr) > 20:1Post-chromatography of the intermediate.
Appearance White to Off-white SolidHighly hygroscopic salt.
1H NMR Diagnostic ~3.8-4.0 ppm (m, 1H)Carbinol proton (CH-OH).

Mechanistic Pathway (Graphviz)

The following diagram illustrates the stereochemical control during the CBS reduction step, which is the defining moment of the synthesis.

Mechanism Step1 N-Boc-2-Acetylmorpholine (Substrate) Step2 Coordination to (S)-CBS (Boron activates Carbonyl Oxygen) Step1->Step2 Binding Step3 Hydride Transfer (Re-face attack favored) Step2->Step3 BH3 Delivery Step4 (S)-Alcohol-Boronate Complex Step3->Step4 Reduction Final (1S)-Alcohol Product (High ee) Step4->Final MeOH Quench

Caption: Mechanistic flow of the CBS reduction. The chiral catalyst directs hydride attack to the Re-face of the ketone, yielding the (S)-alcohol.

Critical Quality Attributes (CQA) & Troubleshooting

  • Hygroscopicity: The final HCl salt is extremely hygroscopic. Handle in a glovebox or low-humidity environment. Store under Argon at -20°C.

  • Racemization Risk: The ketone intermediate (Step 1.2) has an alpha-chiral center (the morpholine C2). Avoid strong bases or excessive heat during the Grignard workup to prevent epimerization at C2.

  • Boron Removal: Residual boron from the CBS reduction can complex with the morpholine nitrogen. Ensure thorough acidic washes or a methanol/silica gel filtration during the workup of Step 2.1.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.

  • Meyers, A. I., et al. (1993). Asymmetric Synthesis of Morpholines and Thiomorpholines. Journal of Organic Chemistry. (General methodology for chiral morpholine synthesis).

  • BenchChem Protocols.

    • (General reference for morpholine handling).

  • Sigma-Aldrich Application Note.

(Note: While specific CAS 1313584-92-7 refers to the methanol derivative, the chemistry described above is the homologated protocol required for the ethan-1-ol target requested.)

Sources

Handling and weighing hygroscopic (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Handling and Weighing of Hygroscopic (1S)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride Salts

Introduction & Scientific Context

(1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a critical chiral building block in the synthesis of next-generation pharmaceutical candidates. As a secondary amine hydrochloride salt, this compound exhibits significant hygroscopicity —the tendency to absorb moisture from the surrounding atmosphere at a rate capable of altering its physicochemical state from a free-flowing powder to a sticky gum (deliquescence).

The Stoichiometric Hazard: For drug development, the primary risk is not merely physical handling, but stoichiometric error .

  • Scenario: You weigh 100 mg of the salt on an open balance.

  • Reality: If the salt has absorbed 8% water by mass during storage or weighing, you have only weighed 92 mg of the active pharmaceutical ingredient (API).

  • Consequence: In tight-stoichiometry coupling reactions (e.g., amide coupling, SNAr), this deficiency leads to unreacted partners, difficult purifications, and yield loss.

This guide defines the protocols to eliminate these errors, prioritizing Gravimetric Stock Preparation over direct solid transfer.

Material Science of Hygroscopicity

The hydrochloride salt form is chosen for stability and solubility, but the ionic lattice energy of the amine-HCl bond is often competed against by the hydration energy of atmospheric water.

  • Lattice Expansion: Water molecules intercalate into the crystal lattice, breaking surface interactions and causing "clumping."

  • Kinetics: Moisture uptake is non-linear. The initial rate (

    
    ) is highest immediately upon exposure to ambient humidity (
    
    
    
    ).
Decision Matrix: Handling Strategy

The following decision tree dictates the required protocol based on the precision required and available equipment.

HandlingStrategy Start Start: Weighing (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl PrecisionCheck Is Stoichiometry Critical? (e.g., <5% Error Tolerance) Start->PrecisionCheck GloveboxCheck Is a Glovebox Available? PrecisionCheck->GloveboxCheck Yes MethodC Method C: Direct Weighing (Only for rough qualitative work) PrecisionCheck->MethodC No MethodA Method A: Gravimetric Stock Solution (Dissolve Entire Lot) GloveboxCheck->MethodA Yes (Ideal) MethodB Method B: Difference Weighing (Closed Vial Technique) GloveboxCheck->MethodB No (Benchtop) MethodB->MethodA If clumping occurs

Figure 1: Decision matrix for selecting the appropriate weighing protocol based on precision requirements and equipment availability.

Protocol A: Gravimetric Stock Solution (The Gold Standard)

Rationale: This method eliminates the error of weighing small, hygroscopic aliquots. By dissolving the entire contents of a container into a dry solvent, you bypass the kinetic moisture uptake that occurs during spatula transfer.

Reagents:

  • (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl (Full container).

  • Anhydrous Solvent (Methanol or DMF are recommended for solubility; ensure solvent is dried over molecular sieves).

Procedure:

  • Tare the Receiver: Place a dry, volumetric flask (or tared storage bottle) on the analytical balance. Record Mass (

    
    ).[1]
    
  • Total Transfer: Open the source vial of the amine salt. Rapidly invert and dump the entire contents into the receiver.

  • Rinse: Use the anhydrous solvent to rinse the original source vial 3 times, pouring the rinses into the receiver. This ensures 100% mass transfer.

  • Solvate: Fill the receiver with solvent to the desired mass/volume.

  • Calculate:

    • Do not rely on the label weight of the source vial.

    • Weigh the empty source vial (dried) and cap. Compare to the original gross weight (if known) or rely on the net weight added to the receiver if the receiver was tared effectively.

    • Best Practice: If the source vial was not pre-weighed, weigh the final solution (

      
      ) and subtract 
      
      
      
      .
    • Concentration (

      
      ) : 
      
      
      

Protocol B: Weighing by Difference (Benchtop Technique)

Rationale: If you must weigh a solid aliquot on an open bench, you cannot use a static weighing boat. The mass will drift upwards as you watch the balance. You must weigh the loss from the source container.

Equipment:

  • Analytical Balance (readability 0.1 mg or better).

  • Source vial with tight-sealing cap.

  • Receiving vessel (reaction flask).[1][2]

Step-by-Step:

  • Equilibration: Allow the source vial to reach room temperature before opening to prevent condensation.

  • Initial Weighing: Place the capped source vial containing the salt on the balance. Record the mass (

    
    ).
    
  • Transfer:

    • Remove the vial from the balance.

    • Open the vial and quickly transfer an estimated amount of solid to your reaction vessel.[1]

    • Immediately recap the source vial.

  • Final Weighing: Place the capped source vial back on the balance. Record the mass (

    
    ).[1]
    
  • Calculation:

    • Note: Any moisture absorbed during the brief opening stays in the bulk solid, but because you are measuring the loss of mass from the closed system, the measurement of what was removed is accurate at the moment of transfer.

Comparative Data: Error Rates

The following table illustrates the error magnitude when handling morpholine-based salts at 60% Relative Humidity (RH).

Weighing MethodExposure TimeMass Drift (mg/g)Stoichiometric Error
Open Weighing Boat 30 seconds+4.2 mg~0.4%
Open Weighing Boat 120 seconds+15.8 mg~1.6%
Weighing by Difference N/A (Closed)< 0.1 mg< 0.01%
Gravimetric Stock N/A (Solvated)0.0 mg0.0%

Data simulated based on typical hygroscopicity profiles of secondary amine HCl salts.

Storage & Stability

Long-term storage of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl requires strict moisture exclusion.

  • Primary Container: Amber glass vials with Teflon-lined screw caps.

  • Secondary Containment: Store vials inside a desiccator cabinet containing active desiccant (Silica Gel or

    
    ).
    
  • Seal: Wrap caps with Parafilm® or electrical tape to prevent gas exchange.

  • Cold Storage: Store at -20°C. Crucial: Allow vial to warm to room temperature in a desiccator before opening to prevent condensation on the cold solid.

Troubleshooting: Handling "Goo"

If the salt has deliquesced (turned into a sticky oil/gum) due to improper storage:

  • Do not attempt to scrape it. You will lose mass and accuracy.

  • Re-dissolve: Add dry methanol directly to the storage vial to dissolve the gum.

  • Quantify: Transfer the solution to a tared flask, rinse the vial, and dilute to a known volume.

  • Use as Solution: Treat it as a stock solution (Protocol A) for all subsequent reactions.

References

  • Mettler Toledo. (n.d.). Weighing the Right Way: Proper Handling of Laboratory Balances and Correct Handling of Samples. Retrieved from [Link]

Sources

Converting (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride to its free base form

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Conversion of (1S)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride to its Free Base Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient conversion of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride to its corresponding free base. The hydrochloride salt form of active pharmaceutical ingredients (APIs) and intermediates often enhances stability and solubility in aqueous media. However, for subsequent synthetic transformations, analytical characterization, or formulation in non-polar vehicles, conversion to the neutral, "free base" form is a critical step. This guide moves beyond a simple list of steps to explain the underlying chemical principles, the rationale for procedural choices, and methods for ensuring the integrity of the final product.

Introduction: The Rationale for Free Basing

In pharmaceutical development, amine-containing compounds are frequently prepared and stored as hydrochloride salts. This practice offers several advantages, including increased crystallinity, improved stability, and enhanced water solubility, which is beneficial for certain formulations and purification processes.[1] However, the protonated amine salt is often unsuitable for downstream applications that require the nucleophilic character of the free amine.

The conversion to a free base is necessary for:

  • Organic Reactions: Many organic reactions, such as acylations, alkylations, or couplings, require the lone pair of electrons on the nitrogen to be available for nucleophilic attack.

  • Solubility in Organic Solvents: Free bases are typically more soluble in non-polar organic solvents like dichloromethane, ethyl acetate, or ethers, facilitating extraction, purification (e.g., chromatography), and reactions in these media.

  • Accurate Analysis: Characterization techniques like NMR spectroscopy can be complicated by the presence of the hydrochloride salt. Obtaining the free base provides a cleaner spectrum for structural elucidation.

This document details a standard, reliable liquid-liquid extraction method to deprotonate (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride, yielding the pure free base.

Core Principles: An Acid-Base Approach

The conversion hinges on a fundamental acid-base reaction. (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is the salt formed from the reaction of the basic morpholine nitrogen with hydrochloric acid. To regenerate the free base, a base stronger than the morpholine amine must be introduced to abstract the proton.

The key to selecting the appropriate base lies in understanding the pKa of the protonated morpholine ring. The conjugate acid of morpholine has a pKa of approximately 8.5.[2][3] To ensure a complete and irreversible deprotonation, the chosen base should have a conjugate acid with a pKa significantly higher than 8.5.

  • Sodium Bicarbonate (NaHCO₃): The conjugate acid is carbonic acid (H₂CO₃), which has a pKa of ~6.4. This is not sufficiently basic to deprotonate the morpholinium ion effectively.

  • Sodium Carbonate (Na₂CO₃): The conjugate acid is bicarbonate (HCO₃⁻), with a pKa of ~10.3. While this could work, the equilibrium may not be driven fully to completion.

  • Sodium Hydroxide (NaOH): The conjugate acid is water (H₂O), with a pKa of ~15.7. This large difference in pKa values ensures the deprotonation reaction proceeds quantitatively to the free base.[4]

Therefore, an aqueous solution of sodium hydroxide is the reagent of choice for this protocol.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt. ( g/mol )GradeSupplier
(1S)-1-(Morpholin-2-yl)ethan-1-ol HClVaries~167.63≥97%Various
Sodium Hydroxide (NaOH)1310-73-240.00ReagentSigma-Aldrich
Dichloromethane (DCM)75-09-284.93ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousVWR
Deionized Water (H₂O)7732-18-518.02Type IIMillipore
Saturated NaCl Solution (Brine)7647-14-558.44N/ALab-prepared
Equipment
  • Magnetic stirrer and stir bar

  • Erlenmeyer flasks (50 mL, 100 mL)

  • Separatory funnel (100 mL)

  • pH paper or calibrated pH meter

  • Glass funnel

  • Round-bottom flask (100 mL)

  • Rotary evaporator

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for the conversion of approximately 1.0 g of the starting material. Quantities can be scaled proportionally.

Step 1: Dissolution of the Hydrochloride Salt
  • Weigh 1.0 g of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride and add it to a 50 mL Erlenmeyer flask.

  • Add 20 mL of deionized water to the flask.

  • Add a magnetic stir bar and stir the mixture at room temperature until all solids have completely dissolved.

Rationale: The hydrochloride salt is ionic and therefore readily soluble in a polar protic solvent like water.[4] Complete dissolution is crucial to ensure the entire compound is accessible for basification.

Step 2: Basification to Form the Free Base
  • While stirring the aqueous solution, slowly add a 2 M NaOH solution dropwise.

  • Monitor the pH of the solution periodically using pH paper or a calibrated meter.

  • Continue adding the NaOH solution until the pH is stable at ≥12.

Rationale: Raising the pH well above the pKa of the morpholinium ion (~8.5) ensures that the equilibrium is shifted almost entirely (>99.9%) towards the neutral, free base form. A pH of 12 provides a sufficient excess of hydroxide ions.

Step 3: Liquid-Liquid Extraction
  • Transfer the basified aqueous solution to a 100 mL separatory funnel.

  • Add 25 mL of dichloromethane (DCM) to the separatory funnel.

  • Stopper the funnel and invert it gently several times, making sure to vent frequently to release any pressure buildup.

  • Shake the funnel vigorously for 1-2 minutes.

  • Place the funnel in a ring stand and allow the layers to separate completely. The lower layer will be the organic (DCM) phase.

  • Drain the lower organic layer into a clean 100 mL Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer two more times with 15 mL portions of DCM, combining all organic extracts into the same flask.

Rationale: The neutral free base has significantly higher solubility in a moderately polar organic solvent like DCM compared to the highly polar aqueous phase.[5] Performing multiple extractions with smaller volumes of solvent is more efficient at recovering the product than a single extraction with a large volume.

Step 4: Washing and Drying
  • Return the combined organic extracts to the separatory funnel.

  • Add 20 mL of saturated NaCl solution (brine) to the funnel. Shake for 30 seconds, allow the layers to separate, and discard the upper aqueous brine layer.

  • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

  • Add approximately 2-3 g of anhydrous sodium sulfate (Na₂SO₄) to the organic extract. Swirl the flask gently. If the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

Rationale: The brine wash helps to remove the majority of dissolved water from the organic layer, reducing the burden on the drying agent. Anhydrous sodium sulfate is a neutral drying agent that physically sequesters the remaining trace amounts of water.

Step 5: Isolation of the Final Product
  • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel, collecting the filtrate in a pre-weighed round-bottom flask.

  • Rinse the flask and the sodium sulfate with a small amount (5-10 mL) of fresh DCM and add this rinsing to the round-bottom flask.

  • Remove the solvent using a rotary evaporator. Use a water bath temperature of 30-40°C.

  • Once all the solvent has been removed, a colorless to pale yellow oil or solid should remain. Place the flask under high vacuum for at least 1 hour to remove any residual solvent.

  • Weigh the flask to determine the final mass of the free base and calculate the yield.

Rationale: Removal of the volatile organic solvent under reduced pressure leaves behind the non-volatile free base product.

Visualization of Workflow

G Start Start: (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl in Water Basify Basification with 2M NaOH (pH ≥ 12) Start->Basify Extract Liquid-Liquid Extraction with Dichloromethane (3x) Basify->Extract Wash Wash Combined Organic Layers with Brine Extract->Wash Dry Dry Organic Layer over Anhydrous Na₂SO₄ Wash->Dry Concentrate Filter and Concentrate via Rotary Evaporation Dry->Concentrate Product Final Product: (1S)-1-(Morpholin-2-yl)ethan-1-ol (Free Base) Concentrate->Product

Caption: Workflow for the conversion of the hydrochloride salt to its free base.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Emulsion Formation Vigorous shaking with a solution containing dissolved salts or impurities.Allow the mixture to stand for a longer period. Gently swirl the funnel. Add a small amount of brine to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Low Yield Incomplete basification. Insufficient extractions. The product has some water solubility.Ensure pH reached ≥12. Perform 1-2 additional extractions. Use brine in the aqueous layer for the extractions to "salt out" the organic product, reducing its aqueous solubility.
Product is Wet (contains water) Insufficient drying agent or time.Add more anhydrous Na₂SO₄ until it no longer clumps. Ensure at least 15-20 minutes of contact time.

Safety Precautions

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Always wear gloves, safety glasses, and a lab coat when handling. Work in a well-ventilated area.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only inside a chemical fume hood. Avoid inhalation and skin contact.

  • Pressure Buildup: Always vent the separatory funnel frequently and away from your face during extractions, especially with basic solutions that can react with any residual acid to produce gas.

References

  • National Center for Biotechnology Information (2022). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Gokel, G. W. (2023). Morpholine. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. URL: [Link]

  • Merck & Co., Inc. (n.d.). Morpholine. In The Merck Index. Royal Society of Chemistry. URL: [Link]

  • Peekay Agencies Pvt. Ltd. (n.d.). Morpholine - Versatile Industrial Chemical. URL: [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. URL: [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. URL: [Link]

  • Explain Everything. (2020, April 19). Conversion of Amines to Amine Salts. YouTube. URL: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. URL: [Link]

  • Wikipedia. (n.d.). Morpholine. URL: [Link]

  • Sciencemadness Wiki. (2022, September 1). Morpholine. URL: [Link]

  • LibreTexts Chemistry. (n.d.). Acid-Base Extraction. URL: [Link]

Sources

Protecting group strategies for the secondary amine in (1S)-1-(Morpholin-2-yl)ethan-1-ol

[1]

Executive Summary

This guide details the strategic protection of the secondary amine in (1S)-1-(Morpholin-2-yl)ethan-1-ol (Compound 1 ). The core challenge is achieving chemoselectivity between the nucleophilic secondary amine (morpholine ring) and the secondary alcohol (side chain) while preserving the (1S) stereocenter.

The secondary amine is inherently more nucleophilic than the secondary alcohol.[1] However, indiscriminately reactive reagents (e.g., acid chlorides) or aggressive conditions (e.g., strong bases) can lead to O-acylation or N,O-bis-protection. This note prioritizes the Boc (tert-butoxycarbonyl) strategy due to its kinetic selectivity and ease of handling, while providing Cbz (benzyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) as orthogonal alternatives.

Strategic Analysis: Nucleophilicity & Selectivity[1][2]

The target molecule contains two nucleophilic sites:

  • Secondary Amine (

    
    ):  Moderate steric hindrance (ring constraint), high nucleophilicity (soft base).[1]
    
  • Secondary Alcohol (

    
    ):  High steric hindrance (adjacent to chiral center), lower nucleophilicity (hard base).[1]
    
Protecting Group Selection Matrix

The choice of protecting group (PG) dictates the downstream synthetic utility.[2]

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Reagent

(Di-tert-butyl dicarbonate)
Cbz-Cl (Benzyl chloroformate)Fmoc-OSu (Fmoc N-hydroxysuccinimide)
Selectivity Risk Low.

is slow-reacting and highly N-selective.[1]
Medium. Cbz-Cl is highly reactive; risk of O-carbonylation.[1]Low/Medium. Fmoc-OSu is selective; Fmoc-Cl is aggressive.[1]
Deprotection Acid (TFA, HCl)Hydrogenolysis (

) or Strong Acid (HBr)
Base (Piperidine, DBU)
Stability Stable to Bases, Nucleophiles, Hydrogenolysis.Stable to Acids (mild), Bases.[1]Stable to Acids.[1]
Recommended For General synthesis; acid-stable targets.[1][3][4]Targets requiring acid stability; "Benzyl-type" strategy.[1]Solid-Phase Peptide Synthesis (SPPS).[1][2]
Decision Logic Diagram

The following decision tree assists in selecting the appropriate PG based on downstream chemical compatibility.

PG_Selection_StrategyStartStart: (1S)-1-(Morpholin-2-yl)ethan-1-olQ1Is the final target acid-sensitive?Start->Q1Q2Is the synthesis Solid-Phase (SPPS)?Q1->Q2No (Acid Stable)CbzSelect Cbz Protection(Deprotection: H2/Pd)Q1->CbzYes (Acid Labile)BocSelect Boc Protection(Deprotection: TFA/HCl)Q2->BocNo (Solution Phase)FmocSelect Fmoc Protection(Deprotection: Piperidine)Q2->FmocYes

Caption: Decision matrix for selecting the optimal amine protecting group based on synthetic constraints.

Protocol A: Chemoselective N-Boc Protection (Recommended)

This protocol utilizes Di-tert-butyl dicarbonate (


)131
Reagents & Materials[1][3][4][5][6][7][8][9]
  • Substrate: (1S)-1-(Morpholin-2-yl)ethan-1-ol (1.0 equiv)[1]

  • Reagent:

    
     (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or 
    
    
    (1.2 equiv)
  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)

  • Quench: Citric Acid (10% aq)

Step-by-Step Methodology
  • Preparation: Dissolve (1S)-1-(Morpholin-2-yl)ethan-1-ol (1.0 eq) in DCM (0.2 M concentration).

    • Note: If the starting material is a salt (e.g., HCl salt), add 2.2 eq of

      
       to liberate the free amine. If free base, use 1.1 eq of 
      
      
      .[1]
  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Causality: Lower temperature suppresses the reaction rate of the hydroxyl group, which has a higher activation energy for acylation than the amine.

  • Addition: Add

    
     (1.1 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
    • Tip: Do NOT add DMAP (4-Dimethylaminopyridine).[1] DMAP is a powerful acylation catalyst that will promote O-Boc formation.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin for amine, PMA for alcohol).[1] The amine spot should disappear.[1]

  • Workup (The "Self-Validating" Step):

    • Dilute with DCM.[1]

    • Wash with 10% Citric Acid or 0.5 M HCl .[1]

    • Mechanism:[1][5][6] The acid wash protonates any unreacted starting amine, keeping it in the aqueous layer. The N-Boc product is not basic and remains in the organic layer.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Usually not required if conversion is high.[1] If necessary, flash chromatography (Hexane/EtOAc).[1]

Experimental Workflow Diagram

Boc_WorkflowStep1Dissolve Substrate(DCM, 0°C)Step2Add Et3N (1.1 eq)Add Boc2O (1.1 eq)Step1->Step2Step3Stir RT (4-6h)Monitor TLCStep2->Step3DecisionAmineConsumed?Step3->DecisionDecision->Step3No (Add 0.1 eq Boc2O)WorkupWash: 10% Citric Acid(Removes unreacted amine)Decision->WorkupYesDryDry & ConcentrateYield N-Boc ProductWorkup->Dry

Caption: Workflow for selective N-Boc protection ensuring removal of unreacted amine via acidic workup.

Protocol B: Chemoselective N-Cbz Protection[1]

Use this when the final deprotection requires non-acidic conditions (hydrogenolysis).[1]

Critical Considerations

Benzyl chloroformate (Cbz-Cl) is significantly more reactive than

1
Methodology
  • Solvent System: Use a biphasic system (Schotten-Baumann conditions) or DCM.

    • Preferred: DCM with Diisopropylethylamine (DIPEA).[1]

  • Temperature: Cool to -10°C to 0°C . Maintain this temperature throughout the addition.

  • Addition: Add Cbz-Cl (1.05 eq) very slowly (syringe pump or dropwise over 30 mins).

  • Quench: Add N,N-dimethylethylenediamine (0.1 eq) before warming up if TLC shows complete amine consumption. This scavenges excess Cbz-Cl immediately, preventing it from reacting with the alcohol upon warming.

Quality Control & Troubleshooting

Validating Chemoselectivity (N vs O)

How do you prove you protected the Nitrogen and not the Oxygen?

  • NMR Spectroscopy (

    
     NMR): 
    
    • N-Boc: Look for the tert-butyl singlet (~1.45 ppm, 9H).

    • Diagnostic Shift: The proton on the carbon alpha to the nitrogen (in the morpholine ring) will shift downfield significantly due to the carbamate anisotropy.

    • O-Boc Check: If the alcohol reacted, the proton on the chiral center (

      
      -OH) will shift downfield by ~1.0–1.5 ppm (from ~3.5 ppm to ~4.5-5.0 ppm). Absence of this shift confirms the alcohol is free. 
      
  • IR Spectroscopy:

    • N-Boc: Carbonyl stretch ~1690

      
       (Carbamate).[1]
      
    • O-Boc: Carbonyl stretch ~1740

      
       (Carbonate/Ester).[1]
      
    • OH Band: A broad stretch at 3300-3400

      
       should still be present.[1]
      
Troubleshooting Table
IssueCauseSolution
O-Acylation Observed Base too strong or DMAP used.Switch to

(aq)/THF system. Eliminate DMAP.
Incomplete Reaction

hydrolysis (if aqueous).[1]
Add excess

(0.2 eq) and stir longer.
Racemization High temp or strong base.[1]Keep temp < 25°C. The (1S) center is generally stable to standard Boc conditions.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability and deprotection conditions).

  • Agami, C.; Couty, F. "The Reactivity of the N-Boc Group in Organic Synthesis." Tetrahedron2002 , 58, 2701–2724.[1] (Detailed review of Boc mechanics).

  • Heller, S. T.; Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Alcohols and Amines."[1] Org.[1][3][7] Lett.2010 , 12, 4572.[1] (Discusses nucleophilicity differentials).

  • Stafford, J. A.; et al. "Asymmetric Synthesis of (S)-2-(Morpholin-2-yl)ethanol Derivatives."[1] J. Org.[1][3] Chem.1998 , 63, 10040.[1] (Specific precedent for chiral morpholine synthesis).

Reaction conditions for coupling (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for coupling (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl with carboxylic acids Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The coupling of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl with carboxylic acids presents a classic chemoselectivity challenge in medicinal chemistry: differentiating between a nucleophilic secondary amine (the morpholine ring) and a secondary alcohol (the hydroxyethyl side chain). While amines are kinetically more nucleophilic, the presence of the hydroxyl group can lead to competitive O-acylation (esterification) or product mixtures, particularly with sterically hindered acids or highly activated intermediates.

This guide outlines two validated protocols:

  • Method A (Gold Standard): Uses T3P® (Propylphosphonic anhydride) for maximum chemoselectivity and minimal epimerization.

  • Method B (High-Throughput): Uses HATU for rapid library synthesis where speed outweighs process scalability.

Chemical Context & Mechanistic Strategy

The Substrate Challenge
  • Bifunctionality: The substrate contains a secondary amine (

    
    ) and a secondary alcohol. Amide formation is thermodynamically preferred, but "hot" coupling reagents (e.g., acid chlorides, mixed anhydrides) can drive kinetic O-acylation.
    
  • Salt Form: The HCl salt requires exactly one equivalent of base for neutralization to release the free amine in situ.

  • Stereochemistry: The (1S) configuration and the chiral center at the morpholine C2 position are at risk of epimerization if highly basic conditions or prolonged reaction times are used.

Reagent Selection Logic
ReagentMechanismProsConsRecommendation
T3P (Propylphosphonic anhydride)Forms a cyclic anhydride intermediate.Highest Chemoselectivity: Preferentially reacts with amines over alcohols. Low Epimerization: Acidic byproduct buffers the reaction. Easy Workup: Water-soluble byproducts.Slower kinetics than HATU; requires specific solvents (EtOAc, DMF).Primary Choice for scale-up and chiral purity.
HATU Forms an O-At active ester.Fast: Excellent for sterically hindered acids. High conversion rates.Risk of O-acylation: Can react with alcohols if amine is hindered. Difficult removal of byproduct (tetramethylurea).Secondary Choice for small-scale/HTS.
EDC/HOBt Carbodiimide coupling.[1]Cost-effective.Slower; urea byproducts can be difficult to remove; lower yield with hindered amines.Tertiary Choice (Legacy method).

Decision Pathways & Logic

The following diagram illustrates the critical decision points to ensure N-selectivity (Amide) over O-selectivity (Ester).

Chemoselectivity_Logic Start Input: Carboxylic Acid + (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl Base_Check Neutralization Step: Add Base (DIPEA/TEA) Is pH > 8? Start->Base_Check Reagent_Choice Select Coupling Reagent Base_Check->Reagent_Choice Amine Freed T3P_Path Path A: T3P (50% in EtOAc/DMF) Reagent_Choice->T3P_Path High Selectivity Required HATU_Path Path B: HATU / DMF Reagent_Choice->HATU_Path Steric Bulk / Speed Mechanism_T3P Mechanism: Cyclic Anhydride (High Amine Affinity) T3P_Path->Mechanism_T3P Mechanism_HATU Mechanism: O-At Active Ester (High Reactivity) HATU_Path->Mechanism_HATU Outcome_Amide Target: Amide Product (N-acylation) Mechanism_T3P->Outcome_Amide Kinetic Control Mechanism_HATU->Outcome_Amide Controlled Eq. Outcome_Mix Risk: Amide + Ester Mixture (O-acylation) Mechanism_HATU->Outcome_Mix Excess Reagent/Heat

Caption: Logic flow for selecting coupling conditions to maximize N-acylation selectivity.

Experimental Protocols

Method A: T3P-Mediated Coupling (Recommended)

Rationale: T3P is chosen for its superior ability to suppress racemization and its kinetic preference for amines over alcohols [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)

    • Note: 1 eq neutralizes the HCl salt, 1 eq neutralizes the acid, 1-2 eq acts as the base catalyst.

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if acid is insoluble).

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) and (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl (1.1 equiv) in anhydrous EtOAc (0.1 M concentration).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Neutralization: Add DIPEA (3.5 equiv) dropwise. Stir for 5–10 minutes. Ensure the amine salt is fully neutralized (mixture may become homogeneous or form a fine suspension).

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical Step: Adding T3P slowly at 0 °C prevents exotherms that could trigger O-acylation.

  • Reaction: Allow the reaction to warm to Room Temperature (20–25 °C) naturally. Stir for 2–12 hours.

    • Monitoring: Check LCMS for consumption of the acid. If the acid persists after 4 hours, add an additional 0.5 equiv of T3P.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash successively with Water , Sat. NaHCO₃ (removes unreacted acid and T3P byproducts), and Brine .

    • Observation: The aqueous layer should contain the phosphate byproducts.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

Method B: HATU-Mediated Coupling (High Activity)

Rationale: Useful for unreactive carboxylic acids where T3P fails to drive conversion.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM.

Step-by-Step Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at RT to form the active ester.

    • Note: Pre-activation minimizes the time the free alcohol is exposed to the coupling agent.

  • Addition: In a separate vial, dissolve (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl (1.0 equiv) in DMF with DIPEA (2.0 equiv). Add this solution to the activated acid mixture.

  • Reaction: Stir at RT for 1–3 hours.

    • Warning: Do not heat. Heating significantly increases the risk of ester formation.

  • Quench: Dilute with EtOAc and wash with Sat. LiCl (3x) to remove DMF, followed by NaHCO₃.

Visualization of Workflow (T3P)

T3P_Workflow Step1 1. Charge Reagents (Acid + Amine-HCl) in EtOAc Step2 2. Cool to 0°C Add Base (DIPEA) Step1->Step2 Step3 3. Add T3P (Dropwise) Step2->Step3 Neutralized Step4 4. Warm to RT Stir 2-12h Step3->Step4 Kinetic Control Step5 5. Wash (Water/NaHCO3) Step4->Step5 Completion

Caption: Operational workflow for T3P coupling in ethyl acetate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Ester Formation (O-acylation) Reaction temperature too high or excess coupling reagent used.Switch to Method A (T3P) . Keep reaction at 0 °C for longer. Reduce coupling reagent to 1.0–1.1 equiv.
Epimerization High basicity or prolonged activation time.Avoid DMAP (dimethylaminopyridine). Use Collidine or N-Methylmorpholine (NMM) instead of DIPEA as a milder base.
Incomplete Conversion Steric hindrance of the acid.[2]Increase concentration to 0.5 M. Switch to Method B (HATU) but monitor strictly.
Product in Aqueous Layer Product is highly polar due to the morpholine/alcohol.Use DCM/Isopropanol (3:1) for extraction instead of EtOAc.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, J. et al. (2011). T3P: A versatile reagent for the synthesis of amides and esters. Archimica Application Notes. (Industry standard reference for T3P utility).

Sources

Application Note: Crystallization & Isolation of (1S)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the isolation and purification of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride . It synthesizes principles of chiral resolution, salt formation thermodynamics, and industrial crystallization engineering.

Executive Summary

The isolation of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride presents specific challenges due to the compound's high polarity, potential for hygroscopicity, and the presence of two chiral centers (the morpholine C2 and the ethanol C1). This guide outlines a robust Cooling Crystallization workflow utilizing an Anti-Solvent strategy to maximize yield while rejecting diastereomeric impurities.

Key Technical Insights:

  • Solubility Profile: The HCl salt is highly soluble in water and methanol, moderately soluble in hot ethanol/isopropanol, and insoluble in ethyl acetate/heptane.

  • Chiral Integrity: Crystallization is used here not just for chemical purity, but as a "Polishing Step" to upgrade Diastereomeric Excess (de) >98%.

  • Oiling Out Risk: High. Controlled by seeding and strict solvent ratio management.

Molecule Profile & Physicochemical Basis[1]

PropertyDescriptionCritical Implication
Structure Secondary amine (morpholine) + Secondary alcoholAmphiphilic but highly polar as HCl salt.
Chirality Two centers: Morpholine C2, Sidechain C1Four possible stereoisomers. Target is (1S)-1-(Morpholin-2-yl).
Salt Form Monohydrochloride (HCl)Increases melting point and stability; reduces solubility in organic ethers.
pKa ~8.4 (Morpholine Nitrogen)Requires pH < 2.0 for complete salt formation.
Thermodynamic Solubility Landscape
  • Good Solvents (Dissolution): Ethanol (EtOH), Isopropyl Alcohol (IPA).

  • Anti-Solvents (Precipitation): Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE).

  • Danger Zone: Water (induces hydrate formation/loss of yield), Methanol (too soluble).

Experimental Protocols

Protocol A: Salt Formation & Crude Isolation

Use this protocol if starting from the free base oil.

Objective: Convert the free amine to the HCl salt and remove gross impurities.

  • Dissolution: Dissolve 10.0 g of crude (1S)-1-(Morpholin-2-yl)ethan-1-ol free base in 50 mL of Isopropyl Alcohol (IPA) at 25°C. Agitate until clear.

  • Acid Addition: Cool the solution to 0–5°C. Slowly add 1.1 equivalents of 5-6N HCl in IPA (anhydrous).

    • Note: Avoid aqueous HCl to prevent yield loss. Exothermic reaction; maintain T < 10°C.

  • Nucleation: A white precipitate should form. If "oiling" occurs, heat the mixture to 50°C until redissolved, then cool slowly (5°C/hour) with vigorous stirring.

  • Aging: Stir the slurry at 0–5°C for 4 hours to maximize yield.

  • Filtration: Filter under nitrogen pressure or vacuum. Wash the cake with 20 mL of cold IPA/EtOAc (1:1).

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Recrystallization for Optical Purity (The "Polishing" Step)

Use this protocol to upgrade diastereomeric purity (e.g., from 90% de to >99% de).

Objective: Selective crystallization of the (1S, 2R/S) isomer (depending on synthetic route) while rejecting the minor diastereomer in the mother liquor.

Reagents:

  • Crude Salt (from Protocol A)

  • Solvent: Absolute Ethanol (EtOH)

  • Anti-Solvent: Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

  • Charge & Heat:

    • Charge 10.0 g of Crude HCl salt into a reactor.

    • Add 60 mL of Absolute Ethanol .

    • Heat to 75°C (Reflux) . The solids should fully dissolve. If not, add EtOH in 5 mL increments until clear.

  • Clarification (Optional):

    • If insoluble particulates are present, perform a hot filtration through a 0.45 µm PTFE filter.

  • Controlled Cooling (Phase 1):

    • Cool the solution from 75°C to 55°C at a rate of 1°C/min.

    • Critical Step: At 55°C, add 0.5 wt% seed crystals of pure (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl. Agitate for 30 mins.

  • Anti-Solvent Addition:

    • While maintaining 55°C, slowly add 30 mL of Ethyl Acetate over 60 minutes via syringe pump.

    • Mechanism:[2][3][4][5][6][7] This lowers the solubility limit gradually, forcing the salt to grow on the seed crystals rather than nucleating new (impure) crystals.

  • Final Cooling (Phase 2):

    • Cool from 55°C to 0°C at a rate of 10°C/hour.

    • Hold at 0°C for 6 hours.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with 20 mL of cold EtOAc.

    • Dry under vacuum at 45°C.

Process Visualization (Workflow Diagram)

CrystallizationWorkflow Start Crude Free Base (Oil/Solid) Dissolution Dissolution Solvent: IPA (anhydrous) T: 25°C Start->Dissolution Acidification Salt Formation Add 5-6N HCl in IPA T: <10°C Dissolution->Acidification CheckOil Check: Oiling Out? Acidification->CheckOil Reheat Heat to 50°C Redissolve CheckOil->Reheat Yes Crystallize Cooling Crystallization Slow Ramp (5°C/hr) CheckOil->Crystallize No Reheat->Crystallize Isolation Filtration & Wash (Cold IPA/EtOAc) Crystallize->Isolation Recryst Recrystallization (Protocol B) Solvent: EtOH / Anti-Solvent: EtOAc Seeding at 55°C Isolation->Recryst If de < 98% FinalProduct Pure (1S)-Isomer HCl (>99% purity, >98% de) Isolation->FinalProduct If de > 98% Recryst->FinalProduct

Figure 1: Decision tree and process flow for the conversion of crude base to high-purity crystalline HCl salt.

Analytical Validation & Quality Control

To ensure the protocol is self-validating, the following analytical checkpoints are mandatory:

Chiral HPLC Method

Distinguishing the (1S) isomer from its diastereomers requires a specialized chiral column.

  • Column: Chiralpak IC or AD-H (Amylose based).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Detection: UV @ 210 nm.

  • Success Criteria: The target (1S) peak should be baseline separated from the (1R) or diastereomeric peaks.

Solid State Characterization (XRPD)

Morpholine salts can exhibit polymorphism.

  • Technique: Powder X-Ray Diffraction.

  • Purpose: Verify a consistent crystalline form (Form A) and ensure no amorphous content (which causes instability). Sharp, distinct peaks indicate a successful crystallization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or impurity profile too high.Re-heat to dissolve oil. Add seed crystals. Cool at 50% of the original rate.
Low Yield Too much solvent or water presence.Distill off excess solvent.[8][9] Ensure HCl source is anhydrous (gas or ether/IPA solution).[10]
Low Optical Purity Agglomeration or inclusion of mother liquor.Wash filter cake thoroughly. Perform a second recrystallization using Protocol B.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Dombrády, Z. S., et al. (2019).[4] "Separation of Diastereomers Taking Advantage for the Kinetic Control". Current Research in Bioorganic & Organic Chemistry. (Describes resolution of amino-alcohol salts). Link

  • Fluorochem Product Data. "2-(Morpholin-2-yl)ethan-1-ol hydrochloride".[11] (Confirmation of chemical stability and commercial forms). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of (1S)-1-(Morpholin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Minimizing Racemization & Epimerization during Synthesis Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

System Overview: The "Two-Center" Challenge

You are synthesizing (1S)-1-(Morpholin-2-yl)ethan-1-ol . This molecule presents a specific stereochemical challenge because it contains two contiguous chiral centers:

  • C2 of the Morpholine Ring: The alpha-position to the nitrogen.

  • C1 of the Ethyl Side Chain: The alcohol center (Target: 1S).

Crucial Distinction: While you are concerned about "racemization" (loss of optical activity), the more immediate threat in this system is epimerization (inversion of one center), which leads to diastereomers (Syn/Anti mixtures) that are difficult to separate.

The Racemization Risk Profile
ConditionRisk LevelMechanismResult
Basic (pH > 10) High (for Ketone)Enolization of intermediate ketoneEpimerization at Morpholine C2
Acidic (pH < 2) ModerateDehydration/Elimination via Oxonium ionLoss of chirality at Side Chain
Oxidative HighOxidation to ketone followed by tautomerizationScrambling of C2 and C1
Thermal (>80°C) ModerateRetro-Michael or Ring OpeningDegradation/Racemization

Critical Process Parameters (CPP) & Troubleshooting

Module A: The Ketone Intermediate (The Danger Zone)

If your route involves reducing 1-(4-benzylmorpholin-2-yl)ethanone , this is your critical control point. The proton at C2 of the morpholine ring is acidic due to the adjacent carbonyl and the electron-withdrawing nitrogen (especially if protected with carbamates like Boc/Cbz).

Issue: Product isolated as a 50:50 mixture of diastereomers.

  • Root Cause: Thermodynamic equilibration of the ketone precursor before reduction.

  • Fix:

    • Switch Solvent: Avoid protic solvents (MeOH/EtOH) for the ketone storage. Use aprotic solvents (THF, DCM).

    • Temperature: Keep the ketone solution < 0°C until the reduction step.

    • Base Handling: If generating the ketone via Swern or Dess-Martin oxidation, quench with phosphate buffer (pH 7) immediately. Do not use strong bases like Et3N in excess during workup.

Module B: Stereoselective Reduction (Setting the 1S Center)

Standard reducing agents (NaBH4, LiAlH4) will produce a diastereomeric mixture (typically 1:1 to 3:1). You must use reagent control or catalyst control.

Protocol Recommendation: Corey-Bakshi-Shibata (CBS) Reduction

  • Reagent: (R)-Me-CBS catalyst (sets the S-configuration at the alcohol).

  • Stoichiometry: 0.1 eq Catalyst, 0.6 eq Borane source (BH3·THF or Catecholborane).

  • Temperature: -20°C to -78°C.

Troubleshooting the Reduction:

  • Question: "I used (R)-CBS but got low ee."

  • Answer: Check your Borane source. Stabilized borane (BH3·SMe2) can sometimes compete with the catalyst. Use fresh BH3·THF. Also, ensure the ketone is added slowly to the catalyst/borane mixture (Inverse Addition) to keep the catalyst concentration high relative to the substrate.

Module C: Deprotection (The Integrity Check)

Removing the N-protecting group (Boc, Cbz, Bn) is the final hurdle.

  • N-Boc Removal: Using 4M HCl/Dioxane or TFA can cause acid-catalyzed dehydration of the secondary alcohol, leading to an alkene.

    • Solution: Use TMSOTf / 2,6-lutidine for mild Boc removal, or dilute HCl (1M) in EtOAc at 0°C.

  • N-Bn Removal: Hydrogenolysis (H2, Pd/C) is generally safe for the stereocenters but ensure the solvent is not acidic (avoid AcOH) to prevent ring opening.

Visualizing the Racemization Pathways

The following diagram details the specific mechanistic pathways where stereochemical integrity is lost.

RacemizationPathways cluster_prevention Prevention Strategies Start Target: (1S)-1-(Morpholin-2-yl)ethan-1-ol Ketone Intermediate: 2-Acetylmorpholine Start->Ketone Oxidation (Accidental) Oxonium Oxonium Ion / Carbocation Start->Oxonium Strong Acid (TFA/HCl) Activation of OH Enol Enol Form (Achiral at C2) Ketone->Enol Base (pH > 10) or Acid (pH < 2) Racemic Racemic/Diastereomeric Mixture Ketone->Racemic Non-selective Reduction Enol->Ketone Reprotonation (Random Face) Elimination Vinyl Morpholine (Dehydration) Oxonium->Elimination -H+ Elimination->Racemic Re-hydration Prev1 Kinetic Control (Low Temp) Prev1->Enol Inhibits Prev2 Mild Deprotection (TMSOTf) Prev2->Oxonium Avoids

Figure 1: Mechanistic pathways leading to loss of stereochemical integrity. Note the central role of the enol form in C2 epimerization and the oxonium ion in side-chain racemization.

Analytical Controls: Verifying Your Success

Do not rely solely on optical rotation (


), as it is notoriously unreliable for diastereomeric mixtures.
MethodApplicationProtocol Note
1H NMR Diastereomer Ratio (dr)Look for the C2-H signal. Syn and Anti isomers often show distinct chemical shifts (delta 0.1-0.3 ppm difference).
Chiral HPLC Enantiomeric Excess (ee)Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA) to sharpen the amine peak.
Mosher's Ester Absolute ConfigDerivatize the alcohol with (R)-MTPA-Cl. Analyze 19F NMR to confirm the (S)-configuration of the alcohol.

Frequently Asked Questions (FAQ)

Q1: I have a 70:30 mixture of diastereomers. Can I separate them by crystallization?

  • A: Direct crystallization of the free base is difficult as it is often an oil.

    • Protocol: Form the oxalate or fumarate salt . Dissolve the crude oil in EtOH, add 1.0 eq of oxalic acid. The anti-isomer salt often crystallizes preferentially. If this fails, N-protection (e.g., N-Boc) usually yields a crystalline solid separable by column chromatography.

Q2: Why did my ee drop after N-Boc deprotection with TFA?

  • A: You likely generated a transient carbocation at the benzylic-like position (stabilized by the neighboring ether oxygen).

    • Fix: Switch to HCl in EtOAc (anhydrous) at 0°C. Stop the reaction exactly when the starting material is consumed (monitor by TLC). Do not let it stir overnight.

Q3: Can I use enzymatic reduction instead of chemical catalysts?

  • A: Yes, and it is often superior. Ketoreductases (KREDs) are highly effective for this substrate.

    • Screening: Screen Codexis or Daicel enzyme kits. Look for enzymes specific for "bulky-bulky" ketones if the N is protected with Benzyl.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Methodology. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Ortiz, K. G., et al. (2024).[1] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[2] Journal of the American Chemical Society, 146(43), 29847-29856.[2] Link

  • Meyers, A. I., et al. (1993). Asymmetric Synthesis of 2-Substituted Morpholines. Journal of Organic Chemistry. (Foundational work on morpholine stereocontrol).
  • Vertex Pharmaceuticals. (2010). Patent WO2010002998A1: Inhibitors of PI3K and methods of use thereof. (Describes synthesis of chiral morpholine intermediates). Link

Disclaimer: This guide is for research purposes. Always consult SDS and perform a safety assessment before handling morpholine derivatives and reducing agents.

Sources

Purification strategies for removing impurities from (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl

Welcome to the technical support center for the purification of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this chiral amino alcohol hydrochloride.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and handling of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl.

Q1: What are the most likely impurities in my sample of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl?

A1: Impurities can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Diastereomers and Enantiomers: The corresponding (1R)-enantiomer is a common impurity in chiral syntheses.[1]

  • Starting Materials: Unreacted precursors used in the synthesis of the morpholine ring or the addition of the ethanol group.

  • Byproducts of Morpholine Synthesis: If the morpholine ring was synthesized, byproducts from the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia could be present.[2][3]

  • Solvent Residues: Residual solvents from the reaction or previous purification steps.

  • Degradation Products: Potential degradation can occur due to harsh pH or temperature conditions.

Q2: My (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl sample has a low enantiomeric excess (ee). How can I improve it?

A2: Improving the enantiomeric excess of a chiral amino alcohol often requires a chiral purification step.[1] The most common and effective method is preparative chiral High-Performance Liquid Chromatography (HPLC).[4] Another approach is diastereomeric salt formation followed by crystallization, although this requires finding a suitable chiral acid for resolution.

Q3: What is the best way to remove colored impurities from my product?

A3: Colored impurities are often non-polar byproducts. A common and effective method for their removal is treatment with activated carbon.[5] This is typically done by dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, stirring for a period, and then filtering the carbon off. Recrystallization can also be effective in removing colored impurities.

Q4: Can I use a standard reverse-phase HPLC column to check the purity of my (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl?

A4: A standard reverse-phase HPLC column can be used to assess the purity of your compound in terms of byproducts and starting materials.[6] However, it will not be able to separate the enantiomers. To determine the enantiomeric excess, a chiral HPLC column is necessary.[4][7][8]

Q5: My purified product is not a free-flowing powder. What could be the issue?

A5: If the product is sticky or oily, it could be due to the presence of residual solvents or moisture. Ensure the product is thoroughly dried under vacuum. If the issue persists, it might indicate the presence of impurities that lower the melting point. Further purification may be required.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the purification of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl.

Issue 1: Low Yield After Recrystallization
Possible Cause Suggested Solution
Incorrect solvent system The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent mixtures to find the optimal system.
Too much solvent used Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling too quickly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Product is highly soluble in the chosen solvent If the product remains highly soluble even at low temperatures, consider using an anti-solvent. This is a solvent in which your product is insoluble, and it is added slowly to the solution to induce precipitation.
Issue 2: Chiral HPLC Shows Poor Separation of Enantiomers
Possible Cause Suggested Solution
Incorrect chiral stationary phase (CSP) The choice of CSP is critical for separating enantiomers. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for amino alcohols.[7][9] You may need to screen several different chiral columns.
Suboptimal mobile phase The composition of the mobile phase significantly impacts resolution. For normal-phase chiral HPLC, a mixture of hexane/isopropanol or hexane/ethanol is common.[9] For reverse-phase, acetonitrile or methanol with a buffer is used. Adjust the ratio of the solvents and consider adding additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds).[9]
Low flow rate A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.[6]
Column temperature Temperature can affect the separation. Experiment with different column temperatures (e.g., 25°C, 40°C) to see if it improves resolution.[7]
Issue 3: Product Purity Does Not Improve After Column Chromatography
Possible Cause Suggested Solution
Inappropriate stationary phase For a polar compound like an amino alcohol hydrochloride, silica gel is a common choice. However, if impurities are also polar, separation can be difficult. Consider using a different stationary phase like alumina or a reverse-phase material.
Incorrect eluent system The polarity of the eluent is crucial. A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic elution for separating compounds with a wide range of polarities.[10]
Column overloading Loading too much sample onto the column will lead to poor separation. As a rule of thumb, the sample load should be 1-5% of the weight of the stationary phase.
Co-eluting impurities If an impurity has a very similar polarity to your product, it may co-elute. In this case, a different purification technique, such as recrystallization or preparative HPLC, may be necessary.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization for General Purity Enhancement

This protocol is a general guideline for improving the purity of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl by removing non-isomeric impurities.

Materials:

  • Crude (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like isopropanol/water)

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the recrystallization solvent.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has cooled and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of your product.

Equipment and Reagents:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Chiralpak AD-H or similar polysaccharide-based column)[7]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Additive (e.g., diethylamine for basic compounds)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v) + 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (or as determined by UV scan of the compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Optimization:

  • If the enantiomers are not well-resolved, adjust the ratio of n-hexane to isopropanol (e.g., 80:20, 95:5).

  • Screen other alcohols like ethanol in place of isopropanol.

  • Vary the column temperature and flow rate to optimize the separation.[6]

Part 4: Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl Recrystallization Recrystallization Crude->Recrystallization Removes most impurities ColumnChromatography Column Chromatography Crude->ColumnChromatography For difficult separations ChiralHPLC Preparative Chiral HPLC Crude->ChiralHPLC For enantiomeric separation ActivatedCarbon Activated Carbon Treatment Recrystallization->ActivatedCarbon If colored PureProduct Pure Product (>99% ee, >99% chemical purity) Recrystallization->PureProduct If purity is sufficient ActivatedCarbon->PureProduct ColumnChromatography->PureProduct ChiralHPLC->PureProduct

Caption: A general workflow for the purification of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl.

Troubleshooting Logic for Low Purity

TroubleshootingLogic Start Low Purity Detected CheckNMR Analyze by NMR/LC-MS Start->CheckNMR IdentifyImpurity Identify Impurity Type CheckNMR->IdentifyImpurity IsEnantiomer Enantiomeric Impurity? IdentifyImpurity->IsEnantiomer IsStartingMaterial Starting Material or Byproduct? IdentifyImpurity->IsStartingMaterial UseChiralHPLC Use Preparative Chiral HPLC IsEnantiomer->UseChiralHPLC Yes UseRecrystallization Recrystallization IsStartingMaterial->UseRecrystallization Yes UseColumnChromatography Column Chromatography IsStartingMaterial->UseColumnChromatography If recrystallization fails Success Purity Improved UseChiralHPLC->Success UseRecrystallization->Success UseColumnChromatography->Success

Caption: Decision tree for troubleshooting low purity issues.

References

  • Morpholine. (1989). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. International Agency for Research on Cancer. Retrieved from [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. Retrieved from [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021, April 15). HWI group. Retrieved from [Link]

  • Morpholine group in molecular structure. (2024, November 19). N-nitrosamines Chemistry. Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). PMC. Retrieved from [Link]

  • Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. (2013). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • chiral columns. (n.d.). HPLC.eu. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved from [Link]

  • Process for preparing morpholine hydrochloride as precursor of monoxydine... (n.d.). Google Patents.
  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.). PMC. Retrieved from [Link]

  • Method for preparing high morphine hydrochloride. (n.d.). Google Patents.
  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (n.d.). CHIMIA. Retrieved from [Link]

  • Synthesis of process related impurities of Citicoline and Citicoline sodium. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1. (n.d.). ResearchGate. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022, May 14). MDPI. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, September 7). PubMed. Retrieved from [Link]

Sources

Technical Support Center: (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Hub. This guide addresses the specific stability challenges associated with (1S)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride . As a chiral 1,2-amino alcohol salt, this compound presents a unique triad of stability risks: hygroscopicity (due to the HCl salt), oxidative susceptibility (secondary amine), and stereochemical integrity .

Module 1: Physical Stability & Hygroscopicity

Troubleshooting: "My powder has turned into a sticky gum or liquid."

The Science: Like many hydrochloride salts of secondary amines, (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl is hygroscopic . The crystal lattice energy of the salt is easily overcome by the hydration energy of atmospheric moisture. Once the critical relative humidity (CRH) is exceeded, the solid undergoes deliquescence , dissolving into its own absorbed water. This state accelerates chemical degradation (hydrolysis and oxidation) by increasing molecular mobility.

Diagnostic Protocol:

  • Visual Inspection: Check for "caking" or liquid formation at the bottom of the vial.

  • Karl Fischer (KF) Titration:

    • Method: Volumetric or Coulometric (depending on water content).

    • Limit: Typically < 1.0% w/w for long-term stability.

    • Note: If the sample is liquid, determine water content immediately to assess if recovery is possible via recrystallization.

Corrective Action:

  • Immediate: If the material is gummy but chemically pure (verify via HPLC), redissolve in anhydrous ethanol/isopropanol and recrystallize using HCl/ether or similar antisolvent methods to recover the solid.

  • Prevention: Store in a desiccator. All weighing operations must be performed quickly or, preferably, inside a glovebox or glovebag under Nitrogen/Argon.

Workflow: Moisture Management

MoistureManagement cluster_0 Storage & Handling Loop Storage Storage (-20°C, Desiccated) Equilibration Warm to RT (Sealed) Storage->Equilibration Step 1 Opening Open in Inert Atmosphere (N2/Ar) Equilibration->Opening Step 2: Prevent Condensation Failure Deliquescence (Irreversible Caking) Equilibration->Failure Opened while Cold (Condensation) Weighing Rapid Weighing Opening->Weighing Step 3 Reseal Reseal with Parafilm/Tape Weighing->Reseal Step 4 Weighing->Failure High Humidity Exposure Reseal->Storage Return

Figure 1: Handling Workflow. Strict adherence to temperature equilibration prevents condensation-induced deliquescence.

Module 2: Chemical Degradation (Purity)

Troubleshooting: "I see new impurity peaks (RRT 0.8 - 1.2) in my HPLC."

The Science: The morpholine ring contains a secondary amine.[1] While the HCl salt protects the nitrogen lone pair to some extent, any presence of free base (due to moisture-induced disproportionation) or extreme pH can lead to oxidation.

  • N-Oxidation: Formation of the N-oxide is the primary oxidative pathway.

  • Carbamate Formation: Secondary amines react reversibly with atmospheric CO2 to form carbamic acids/salts.

  • Ring Opening: Rare under standard storage, but possible under oxidative stress.

Diagnostic Protocol:

  • HPLC Method: Use a C18 column with a phosphate buffer (pH ~3.0) to ensure the amine is protonated and retains well.

    • Mobile Phase: Phosphate Buffer / Acetonitrile gradient.

    • Detection: UV 210 nm (Morpholines have weak UV absorbance; consider CAD or ELSD if available).

  • LC-MS Confirmation: Look for [M+16]+ (N-oxide) or [M+44]+ (Carbamate adducts, though these often dissociate in the source).

Degradation Pathways:

DegradationPathways Compound (1S)-1-(Morpholin-2-yl)ethan-1-ol (Intact) NOxide Morpholine N-Oxide (Oxidative Impurity) Compound->NOxide Peroxides/Air (O2) (Slow) Carbamate Carbamate Species (CO2 Adduct) Compound->Carbamate CO2 Exposure (Reversible) Dimer Ether Dimer (Acid Catalyzed) Compound->Dimer High Temp + Acid (Dehydration)

Figure 2: Chemical Degradation Pathways. Oxidation to N-oxide is the primary irreversible degradation risk.

Module 3: Stereochemical Integrity

Troubleshooting: "The enantiomeric excess (ee) is dropping."

The Science: The (1S) center is alpha to the ether oxygen and beta to the nitrogen. The stereocenter at the alcohol (if chiral) or the morpholine C2 is generally stable. However, epimerization can occur if the compound is subjected to:

  • Strong Bases: Can cause deprotonation at the alpha-carbon (though difficult in this system).

  • Retro-Aldol/Retro-Henry type mechanisms: Unlikely for this specific scaffold but possible under extreme stress.

  • Thermal Stress: High temperatures (>40°C) over months.

Diagnostic Protocol:

  • Chiral HPLC: Standard C18 methods will not separate enantiomers.

    • Column: Polysaccharide-based chiral columns (e.g., CHIRALPAK® IC or AD).

    • Mobile Phase: Hexane/IPA/Diethylamine (for free base) or Polar Ionic Mode (for salts).

    • Target: Ensure baseline separation of the (1R) enantiomer or diastereomers.

Module 4: Storage & Logistics (FAQ)

QuestionAuthoritative Answer
Recommended Storage Temp? -20°C (Long-term). While 2-8°C is acceptable for weeks, -20°C minimizes oxidative rates and prevents moisture migration.
Container Closure System? Amber glass vial with Teflon-lined screw cap. Secondary containment in a heat-sealed aluminized moisture barrier bag (MBB) with desiccant packs is mandatory for transport.
Retest Period? 12 Months. If stored correctly (-20°C, desiccated), the salt is stable. Retest for Water Content (KF) and Purity (HPLC) annually.
Can I store as a solution? No. Solutions in protic solvents (methanol/water) promote salt dissociation and oxidation. Store only as a dry solid.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] (2003).[5] Link

  • PubChem. Morpholine Properties and Stability Data. National Library of Medicine. Link

  • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 2002. (Contextual grounding for salt hydrolysis).
  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Ed. Informa Healthcare, 2011.

Sources

Validation & Comparative

Strategic Chiral Separation of (1S)/(1R)-Morpholino-Ethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC methods for separating (1S) and (1R) morpholine ethanol isomers Content Type: Publish Comparison Guide

Executive Summary

The separation of (1S) and (1R) isomers of morpholine-substituted ethanols (e.g., 1-phenyl-2-morpholinoethanol or 1-morpholino-2-propanol) is a critical step in the development of neurokinin-1 receptor antagonists, beta-blockers, and antidepressant intermediates. Because the morpholine ring imparts significant basicity (


) and the hydroxyl group offers hydrogen-bonding capability, these molecules present specific chromatographic challenges—namely, peak tailing and sensitivity to mobile phase modifiers.

This guide moves beyond generic protocols to provide a targeted, self-validating methodology for resolving these specific


-amino alcohols using Polysaccharide-based Chiral Stationary Phases (CSPs).
The Target Analyte & Separation Mechanism

Before selecting a column, one must understand the interaction mechanics. "Morpholine ethanol" in a chiral context typically refers to 1-substituted-2-morpholinoethanols . The chiral center is located at the C1 position (alpha to the hydroxyl), creating (1S) and (1R) enantiomers.

Mechanistic Requirement for Resolution: To separate these isomers, the CSP must engage in a Three-Point Interaction :

  • H-Bonding: Between the analyte's -OH or Morpholine-N and the CSP's carbamate/ester groups.

  • Dipole-Dipole Stacking: Between the analyte's aryl group (if present) and the CSP's phenyl ring.

  • Steric Inclusion: The morpholine ring must fit (or be excluded from) the chiral grooves of the polymer.

Visualizing the Interaction Pathway

The following diagram illustrates the decision logic for selecting the separation mode based on the specific morpholine derivative structure.

ChiralStrategy Start Target: (1S)/(1R)-Morpholino Ethanol Solubility Solubility in Hexane? Start->Solubility NormalPhase Normal Phase (NP) Hexane/Alcohol + DEA Solubility->NormalPhase High (>1 mg/mL) PolarOrganic Polar Organic Mode (PO) 100% MeOH/EtOH + DEA Solubility->PolarOrganic Low (<1 mg/mL) Mechanism Mechanism: H-Bonding (OH) Steric Fit (Morpholine) NormalPhase->Mechanism ReversePhase Reversed Phase (RP) Buffer (pH 9) / ACN PolarOrganic->ReversePhase Fails Resolution

Figure 1: Strategic decision tree for selecting the mobile phase mode based on analyte solubility and structure.

Comparative Analysis: Stationary Phases

For morpholine amino alcohols, Amylose and Cellulose carbamates are the industry standard. Below is a comparison of the top candidates.

FeatureAmylose Tris (3,5-dimethylphenylcarbamate) Cellulose Tris (3,5-dimethylphenylcarbamate) Immobilized Amylose (Chlorinated)
Commercial Codes AD-H, IAOD-H, IBi-Amylose (e.g., IG, ID)
Selectivity Profile Excellent for bulky morpholine derivatives; often provides higher

values for

-blocker analogs.
The "Workhorse." High success rate for phenyl-substituted ethanols.Robust solvent resistance. Essential if sample is only soluble in DCM or THF.
Elution Order Often elutes (1S) first (analyte dependent).Often complementary to Amylose (reverses elution order).Similar to AD-H but allows broader solvent tuning.
Basicity Tolerance Moderate. Requires DEA.Good. Requires DEA.High. Can tolerate stronger organic bases.
Recommendation Primary Screen Secondary Screen For Solubility Issues

Expert Insight: Do not rely on a single column. The "AD/OD" pair is complementary. If AD-H fails to separate the (1S)/(1R) pair, OD-H has a >50% probability of success due to the different helical twist of the cellulose backbone [1].

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed for Normal Phase (NP) separation, which offers the highest resolution for this class of compounds.

Reagents & Equipment
  • Mobile Phase A: n-Hexane (HPLC Grade).[1]

  • Mobile Phase B: Ethanol (Absolute) OR 2-Propanol (IPA).

  • Basic Additive: Diethylamine (DEA) or Triethylamine (TEA). Crucial for peak shape.

  • Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm).

Step-by-Step Method Development

Step 1: The "90/10" Scout Start with a standard isocratic run to assess retention and initial selectivity.

  • Composition: n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA .

  • Flow Rate: 1.0 mL/min.

  • Temp: 25°C.

  • Detection: UV 254 nm (if phenyl ring present) or 210 nm (if aliphatic).

Step 2: The Modifier Switch (Self-Validation) If resolution (


) is < 1.5 (baseline), switch the alcohol modifier.
  • Change: Replace Ethanol with 2-Propanol (IPA) .

  • Why? IPA is a bulkier H-bond donor/acceptor. It often enhances resolution for morpholine derivatives by slowing down the exchange kinetics in the chiral groove, though it may increase retention time [2].

Step 3: Optimization of Basic Additive The morpholine nitrogen will interact with residual silanols on the silica support, causing tailing.

  • Action: If Tailing Factor (

    
    ) > 1.2, increase DEA from 0.1% to 0.2% .
    
  • Warning: Do not exceed 0.5% DEA as it may degrade the silica matrix over time.

Critical Data Comparison: Alcohol Modifiers

The choice between Ethanol and IPA dramatically affects the separation factor (


) for morpholine ethanols.
ParameterHexane / Ethanol (90:10) Hexane / IPA (90:10) Scientific Rationale
Retention (

)
Lower (Faster elution)Higher (Slower elution)IPA is more viscous and sterically hindered, increasing interaction time.
Efficiency (

)
HigherLowerEthanol has lower viscosity, improving mass transfer.
Selectivity (

)
Variable Generally Higher IPA's bulk often improves chiral recognition for "tight" fits in the polymer groove.
Peak Shape SharperBroaderEthanol solvates the morpholine amine better, reducing non-specific adsorption.

Decision Rule: Use Ethanol for speed and efficiency. Use IPA if you cannot achieve baseline separation (


) with Ethanol.
Troubleshooting: The "Morpholine Tailing" Effect

A common failure mode in this analysis is severe peak tailing, where the (1R) and (1S) peaks merge due to adsorption.

Workflow for Tailing Correction:

  • Check Additive: Ensure DEA is fresh. Amines oxidize over time.

  • Temperature Tuning: Lowering temperature to 10-15°C can sometimes improve resolution (

    
    ) by enthalpic control, but for basic amines, raising temperature to 35-40°C  often improves peak shape by accelerating desorption kinetics [3].
    
  • Switch to Polar Organic Mode: If NP fails, use 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid (on Immobilized columns like Chiralpak IA). This forms an acetate salt of the morpholine in-situ, often sharpening peaks.

References
  • Daicel Corporation. (2024). Instruction Manual for CHIRALPAK® AD-H and CHIRALCEL® OD-H. Link

  • Phenomenex. (2023). Chiral HPLC Method Development Guide: Polysaccharide Columns. Link

  • Ye, J., et al. (2021).

    
    -blockers and morpholine derivatives on amylose-based chiral stationary phases." Journal of Chromatography A. 
    
  • Sigma-Aldrich (Merck). (2024). Fundamental Guide to Chiral HPLC Separations. Link

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) methodologies for the structural characterization of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl . As a polar, chiral amino-alcohol salt, this molecule presents specific challenges in ionization and chromatography.

We compare two primary workflows:

  • ESI-MS/MS (Liquid Chromatography): The preferred method for molecular weight confirmation and soft-ionization structural elucidation.

  • EI-MS (Gas Chromatography): The alternative method for impurity profiling, requiring derivatization to neutralize the HCl salt and improve volatility.

Key Finding: While GC-MS (EI) offers fingerprinting capability, ESI-MS/MS is the superior choice for this specific analyte due to the ability to analyze the salt form directly without thermal degradation or derivatization artifacts, providing a cleaner fragmentation map dominated by water loss and ring-opening pathways.

Molecule Profile & Theoretical Basis

PropertyDetail
Compound Name (1S)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride
Free Base MW 131.17 g/mol
Salt MW 167.63 g/mol
Formula (Salt)

Key Moieties Secondary Amine (Morpholine), Secondary Alcohol (Chiral Center)
Challenge The HCl salt is non-volatile; the secondary amine and alcohol are polar, leading to peak tailing in GC without protection.
Structural Considerations for Fragmentation

The fragmentation logic is dictated by two competing charge-stabilization sites:

  • The Morpholine Nitrogen: The most basic site, driving protonation in ESI (

    
    ) and radical localization in EI.
    
  • The Secondary Hydroxyl Group: Facilitates dehydration (

    
    ) and 
    
    
    
    -cleavage.

Comparative Analysis: ESI-MS/MS vs. EI-MS[1]

Method A: Electrospray Ionization (ESI-MS/MS) – Recommended

Mechanism: Soft ionization generates an intact protonated molecule (


 m/z). Collision-Induced Dissociation (CID) is then used to fragment the ion.[1]
  • Pros:

    • Direct Analysis: No need to free-base the HCl salt.

    • Stereochemical Potential: Compatible with Chiral LC columns (e.g., Chiralpak IG) to separate the (1S) isomer from diastereomers.

    • Soft Ionization: Preserves the molecular ion, essential for confirming the formula.

  • Cons:

    • Isomer differentiation (regioisomers) can be difficult without distinct retention times.

Method B: Electron Ionization (EI-MS) – Alternative

Mechanism: Hard ionization (70 eV) bombards the molecule with electrons. Requires conversion to a volatile derivative (e.g., TMS ether).

  • Pros:

    • Fingerprinting: Generates reproducible spectral libraries (NIST compatible).

    • Structural Detail: High energy induces extensive fragmentation, useful for proving the connectivity of the ethyl side chain.

  • Cons:

    • Sample Prep: Requires neutralization (NaOH) and derivatization (BSTFA/TMCS). Direct injection of the HCl salt damages GC liners and columns.

    • Molecular Ion Loss: The

      
       peak is often weak or absent due to rapid fragmentation.
      

Fragmentation Pathways & Data

ESI-MS/MS Fragmentation Pattern (Positive Mode)

The protonated parent ion (


 132) follows a predictable degradation pathway driven by neutral losses.
m/z (Observed)Ion IdentityMechanismRelative Intensity (Est.)
132

Parent Ion (Protonated)100% (Base Peak)
114

Dehydration (Loss of 18 Da)60-80%
88

Loss of Acetaldehyde (

) from side chain
20-40%
70

Pyrrolidine-like ring contraction10-20%
42

Aziridine fragment (Ring shattering)<10%

Mechanistic Insight: The most diagnostic transition in ESI is 132


 114 . The secondary alcohol is activated by the nearby protonated amine (inductive effect), facilitating the elimination of water. This confirms the presence of the hydroxyl group.
EI-MS Fragmentation Pattern (TMS Derivative)

Note: Data assumes di-TMS derivatization (N-TMS and O-TMS). Derivatized MW:


 Da.
m/z (Observed)Fragment StructureMechanism
275

Molecular Ion (Weak)
260

Loss of methyl from TMS group
172

-Cleavage
Loss of

side chain
73

Trimethylsilyl cation (Standard TMS peak)

Experimental Protocols

Protocol A: LC-MS/MS (Direct Analysis)

Best for: Purity check, Identity confirmation.

  • Sample Prep: Dissolve 1 mg of (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity.

    • Recommended: Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

    • Gradient: 90% B to 50% B over 10 minutes.

  • MS Settings (Q-TOF/Orbitrap):

    • Source: ESI Positive.[2]

    • Capillary Voltage: 3.5 kV.

    • Collision Energy: Ramp 10–30 eV to observe both parent (132) and fragment (114).

Protocol B: GC-MS (Derivatization Workflow)

Best for: Impurity profiling, volatile organic impurities.

  • Free-Basing: Dissolve 10 mg salt in 1 mL water. Add 100 µL 1M NaOH. Extract 3x with Dichloromethane (DCM). Combine organics and dry over

    
    .
    
  • Derivatization: Evaporate DCM. Add 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.

  • Injection: Split 1:20, Inlet 250°C.

  • Column: DB-5ms (30m x 0.25mm).

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    300°C.

Visualization of Pathways

Diagram 1: ESI-MS/MS Fragmentation Pathway

This diagram illustrates the primary dissociation route for the protonated molecule.

Fragmentation Parent Parent Ion [M+H]+ m/z 132 (Protonated Morpholine) Dehydrated Dehydrated Ion m/z 114 [M+H - H2O]+ Parent->Dehydrated Loss of H2O (18 Da) RingOpen Ring Fragment m/z 88 (Loss of C2H4O) Parent->RingOpen Direct Cleavage Dehydrated->RingOpen Ring Cleavage SmallFrag Aziridine Ion m/z 42 RingOpen->SmallFrag Degradation

Caption: ESI-MS/MS fragmentation pathway showing the dominant dehydration step characteristic of the hydroxyethyl side chain.

Diagram 2: Analytical Decision Workflow

This flowchart guides the researcher in choosing the correct method based on the sample state (HCl salt).

Workflow Start Sample: (1S)-1-(Morpholin-2-yl)ethan-1-ol HCl Goal Goal? Start->Goal LC_Path Structural ID / MW Conf. Goal->LC_Path GC_Path Impurity / Fingerprint Goal->GC_Path Prep_LC Dissolve in H2O/ACN (Direct Injection) LC_Path->Prep_LC Method_LC ESI-MS (HILIC Mode) Prep_LC->Method_LC Result_LC Result: [M+H]+ 132 Clean Spectrum Method_LC->Result_LC Prep_GC1 Step 1: Free Base (NaOH) Extract to DCM GC_Path->Prep_GC1 Prep_GC2 Step 2: Derivatize (BSTFA) (Silylation) Prep_GC1->Prep_GC2 Method_GC GC-MS (EI) Prep_GC2->Method_GC Result_GC Result: Derivatized Peaks Complex Fragmentation Method_GC->Result_GC

Caption: Decision matrix for selecting ESI (LC-MS) versus EI (GC-MS) based on analytical objectives and sample preparation requirements.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Alpha-cleavage and McLafferty rearrangement mechanisms).
  • Holčapek, M., et al. (2010). "Structural analysis of morpholine derivatives by ESI-MS/MS." Journal of Mass Spectrometry.

  • BenchChem. (2025).[3] GC-MS Method for the Detection of Morpholine Derivatives.[3][4] (Protocol for derivatization of morpholine salts).

  • NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Morpholine Derivatives.

  • Doc Brown's Chemistry. (2023). Mass spectrometry fragmentation patterns of alcohols and amines.[5]

Sources

A Comparative Guide to the Infrared Spectroscopy of (1S)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies.[1][2][3] This results in a unique spectral "fingerprint" that is characteristic of the molecule's structure and the functional groups it contains.[4][5] In pharmaceutical development, IR spectroscopy is an indispensable tool for confirming the identity of active pharmaceutical ingredients (APIs), identifying impurities, and studying polymorphism.

The molecule of interest, (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride, possesses several key functional groups that will give rise to distinct absorption bands in the IR spectrum: a secondary alcohol (O-H and C-O), a morpholine ring containing a C-O-C ether linkage and a secondary amine which, in this hydrochloride form, exists as a secondary ammonium salt (N-H+). The presence of these groups, and the hydrogen bonding they induce, will dictate the final appearance of the spectrum.

Predicted Infrared Absorption Peaks for (1S)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride

The following table outlines the predicted characteristic IR absorption peaks for (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride. These predictions are based on established group frequencies from the scientific literature and spectral data from analogous compounds.

Functional Group/Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Alcohol) 3500 - 3200Strong, BroadThe broadness is a result of intermolecular hydrogen bonding.[3][6][7] This band is one of the most prominent features in the spectrum of an alcohol.[4]
N-H⁺ Stretch (Ammonium Salt) 3200 - 2700Medium to Strong, BroadThe stretching vibration of the N-H⁺ bond in the protonated morpholine ring. This broad absorption often shows multiple sub-peaks and will overlap with the C-H stretching region.
C-H Stretch (Alkyl) 3000 - 2850Medium to StrongThese peaks arise from the symmetric and asymmetric stretching of C-H bonds in the morpholine ring and the ethyl group.[8][9]
N-H⁺ Bending (Ammonium Salt) ~1600 - 1500MediumAsymmetric and symmetric bending modes of the N-H⁺ group.
C-H Bending (Alkyl) ~1470 - 1350MediumScissoring and bending vibrations of the CH₂ and CH₃ groups.[9]
C-O Stretch (Secondary Alcohol) ~1150 - 1075StrongThe C-O stretching vibration for a secondary alcohol typically appears in this range.[10][11][12] This is often a sharp and intense peak.
C-O-C Stretch (Ether) ~1150 - 1085StrongAsymmetric stretching of the C-O-C linkage within the morpholine ring. This peak may overlap with the C-O stretch of the secondary alcohol.[11]
C-N Stretch (Amine) ~1250 - 1020MediumThe stretching of the C-N bonds within the morpholine ring.[5]

Comparative Spectral Analysis

To fully appreciate the spectral features of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride, it is instructive to compare its predicted spectrum with those of its core components: morpholine hydrochloride and a simple secondary alcohol like 2-propanol.

Comparison with Morpholine Hydrochloride

Morpholine hydrochloride provides the spectral signature of the protonated morpholine ring. Its spectrum is dominated by the broad N-H⁺ stretching absorptions in the 3200-2700 cm⁻¹ region and the C-O-C ether stretch around 1100 cm⁻¹.[13][14][15]

Key Differences: The spectrum of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride will feature two critical additions:

  • A strong, broad O-H stretching band from the secondary alcohol, appearing around 3400 cm⁻¹.

  • A strong C-O stretching band from the secondary alcohol, expected between 1150-1075 cm⁻¹. This may cause the ether's C-O-C absorption to appear as a more complex or broadened band.

Comparison with a Secondary Alcohol (e.g., 2-Propanol)

A simple secondary alcohol will primarily show a broad O-H stretch (3500-3200 cm⁻¹), C-H stretches (3000-2850 cm⁻¹), and a strong C-O stretch (around 1150-1075 cm⁻¹).[10]

Key Differences: The spectrum of our target molecule will be significantly more complex due to the morpholine hydrochloride moiety:

  • The presence of a broad N-H⁺ stretch overlapping the C-H region.

  • N-H⁺ bending modes appearing in the 1600-1500 cm⁻¹ region.

  • A strong C-O-C ether stretch , which will likely overlap with the alcohol's C-O stretch.

  • C-N stretching vibrations.

The following diagram illustrates the relationship between the functional groups and their expected spectral regions.

G cluster_molecule (1S)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride cluster_regions Characteristic IR Regions (cm⁻¹) Molecule Key Functional Groups OH_NH ~3400 cm⁻¹ (Broad O-H & N-H⁺) Molecule->OH_NH Alcohol & Ammonium CH ~2900 cm⁻¹ (C-H Stretch) Molecule->CH Alkyl Backbone NH_Bend ~1550 cm⁻¹ (N-H⁺ Bend) Molecule->NH_Bend Ammonium Fingerprint ~1100 cm⁻¹ (C-O & C-N Stretch) Molecule->Fingerprint Alcohol, Ether, Amine

Caption: Key functional groups and their corresponding IR regions.

Experimental Protocol: Acquiring the IR Spectrum

For researchers seeking to obtain an experimental spectrum, the following protocol using Attenuated Total Reflectance (ATR) FTIR is recommended due to its simplicity and minimal sample preparation.

Objective: To obtain a high-quality mid-IR spectrum of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., a diamond crystal).

  • Spatula and cleaning swabs.

  • Reagent-grade isopropanol or ethanol for cleaning.

Procedure:

  • Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum with nothing on the crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened swab.

The workflow for this experimental procedure is visualized below.

G A 1. Clean ATR Crystal B 2. Collect Background Spectrum A->B C 3. Apply Solid Sample B->C D 4. Apply Pressure C->D E 5. Collect Sample Spectrum D->E F 6. Process Data (Ratio to Background) E->F G 7. Clean ATR Crystal F->G

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of (1S)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is predicted to be rich in information, with characteristic broad absorptions for the O-H and N-H⁺ stretching vibrations and a complex, strong series of bands in the fingerprint region corresponding to C-O, C-N, and C-O-C stretching. By comparing the experimental spectrum to the predicted peaks and understanding the contributions from the simpler morpholine and alcohol moieties, researchers can confidently verify the molecular structure of their compound. This guide provides the foundational knowledge for such an analysis, bridging theoretical principles with practical experimental considerations.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • Germán, V. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine, hydrochloride (1:1). Retrieved from [Link]

  • PubChem. (n.d.). Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). Retrieved from [Link]

  • SlidePlayer. (n.d.). Infrared (IR)Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed FTIR Peaks of 5-substituted morpholine derivative of Pefloxacin (Derivative E). Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Babylon. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • NIST. (n.d.). Morpholine hydrochloride. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). Morpholine hydrochloride. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry and Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.